3-(4-Methoxybenzyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMNAZVIXVXAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396849 | |
| Record name | 3-(4-methoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136422-65-6 | |
| Record name | 3-(4-methoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Methoxybenzyl)piperidine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(4-Methoxybenzyl)piperidine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, synthetic chemistry, and neuroscience.
Chemical Structure and Nomenclature
IUPAC Name: 3-((4-methoxyphenyl)methyl)piperidine[1]
The structure of this compound consists of a piperidine ring substituted at the 3-position with a benzyl group. The benzyl group is, in turn, substituted at the 4-position of the phenyl ring with a methoxy group.
Chemical Structure:
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Free Base | ||
| Molecular Formula | C13H19NO | |
| Molecular Weight | 205.30 g/mol | |
| Appearance | Solid | |
| Hydrochloride Salt | ||
| CAS Number | 625454-21-9 | [2] |
| Molecular Formula | C13H19NO·HCl | [2] |
| Molecular Weight | 241.76 g/mol | [2] |
| Melting Point | 165 °C | |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Purity | ≥ 96% | [2] |
Table 2: Spectroscopic Data (Reference Compound: 1-(4-methoxybenzyl)piperidine)
| Spectrum | Characteristic Peaks | Source |
| ¹H NMR (400 MHz, DMSO) | δ = 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11 ppm | [3] |
| ¹³C NMR (100 MHz, DMSO) | δ = 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11 ppm | [3] |
| IR (KBr, cm⁻¹) | 3423, 2938, 2507, 2403, 1512, 1240, 1180, 1028 |
Experimental Protocols
Synthesis of this compound Hydrochloride
A convenient method for the synthesis of 3-(substituted benzyl)piperidines involves the Grignard reaction of a substituted phenylmagnesium bromide with pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring.
Materials:
-
Pyridine-3-carboxaldehyde
-
4-Bromobenzene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Glacial acetic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
20% Hydrochloric acid
-
Acetone or Diethyl ether
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.
-
Reaction with Pyridine-3-carboxaldehyde: The Grignard reagent is cooled to 0 °C, and a solution of pyridine-3-carboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up of the Intermediate: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aryl-3-pyridyl-methanol intermediate.
-
One-pot Deoxygenation and Hydrogenation: The crude intermediate is dissolved in glacial acetic acid in a hydrogenation vessel. 10% Pd/C catalyst is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.
-
Isolation of the Final Product: The catalyst is removed by filtration, and the filtrate is concentrated in vacuo. The residue is dissolved in 20% hydrochloric acid and concentrated again to remove excess acetic acid. The resulting residue is treated with acetone or diethyl ether to precipitate the this compound hydrochloride salt, which is then collected by filtration and dried.
Biological Activity and Potential Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2] Derivatives of benzylpiperidine are known to possess a range of physiological and pharmaceutical activities.
This compound is recognized as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[2] Its structural features make it a suitable starting material for the development of novel agents targeting the central nervous system.[2] The piperidine core is known to interact with neurotransmitter systems, and modifications to this structure can lead to compounds with enhanced biological activity.[2]
Research applications for this compound and its derivatives include:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]
-
Neuroscience Research: It is used in studies related to neurotransmitter systems to understand the mechanisms of action for potential treatments of conditions like anxiety and depression.[2]
-
Chemical Synthesis: Its utility as a versatile building block allows for the creation of more complex and novel chemical entities.[4]
While specific biological targets for this compound have not been extensively reported, the broader class of piperidine derivatives has been shown to interact with a variety of receptors and enzymes.
Visualizations
The following diagram illustrates the synthetic workflow for this compound hydrochloride.
Caption: Synthetic workflow for this compound HCl.
References
Synthesis of 3-(4-Methoxybenzyl)piperidine from Pyridine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of a modern and efficient three-step synthetic route for the preparation of 3-(4-methoxybenzyl)piperidine from pyridine. This methodology is particularly relevant for researchers, scientists, and professionals in drug development due to the prevalence of the 3-substituted piperidine motif in a wide range of pharmaceuticals. The core of this synthesis is a highly enantioselective rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3][4]
This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.
Overall Synthetic Strategy
The enantioselective synthesis of this compound from pyridine is accomplished through a three-step sequence:
-
Partial Reduction and Protection of Pyridine: Pyridine is first activated and partially reduced to generate a more reactive dihydropyridine intermediate, specifically phenyl pyridine-1(2H)-carboxylate.[1][2]
-
Rhodium-Catalyzed Asymmetric Carbometalation: The key step for introducing the desired substituent and establishing stereochemistry is a rhodium-catalyzed asymmetric reductive Heck reaction. This reaction couples the dihydropyridine intermediate with 4-methoxyphenylboronic acid to forge the C-C bond at the 3-position with high enantioselectivity.[1][2][4]
-
Reduction and Deprotection: The resulting 3-(4-methoxybenzyl)-tetrahydropyridine derivative is then fully reduced, typically via catalytic hydrogenation, and the carbamate protecting group is removed to yield the final enantioenriched this compound.[1][5]
Experimental Protocols
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
This initial step involves the partial reduction of pyridine and its simultaneous protection as a phenyl carbamate.
Materials:
-
Pyridine
-
Sodium borohydride (NaBH₄)
-
Phenyl chloroformate
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1N Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure: [4]
-
Under a nitrogen atmosphere, a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) is cooled to -78 °C.
-
Phenyl chloroformate (20 mmol, 1 equiv) is added dropwise to the cooled solution.
-
The reaction mixture is maintained at -78 °C for 3 hours.
-
The reaction is quenched by the addition of water (50 mL).
-
The mixture is extracted twice with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed successively with 1N NaOH (twice) and 1N HCl (twice), and then dried over anhydrous sodium sulfate.
-
After filtration, the solvents are removed by evaporation.
-
The crude product is purified by passing it through a short pad of silica gel, eluting with a gradient of 2% to 10% acetone in hexane.
-
The solvent is evaporated under reduced pressure to yield phenyl pyridine-1(2H)-carboxylate as a white solid, which can be further purified by recrystallization from methanol.
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
This is the crucial step where the 4-methoxybenzyl group is introduced enantioselectively.
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (from Step 1)
-
4-Methoxyphenylboronic acid
-
[Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)
-
(S)-Segphos
-
Cesium hydroxide (CsOH) aqueous solution (50 wt%)
-
Toluene
-
Tetrahydropyran (THP)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Silica (SiO₂)
Procedure: [4]
-
In a 7 mL vial equipped with a magnetic stir bar and sealed with a rubber septum, [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%) are added.
-
The vial is placed under reduced pressure and then purged with argon; this cycle is repeated three times.
-
Toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) are added, followed by the aqueous CsOH solution (1 mmol, 2.0 equiv).
-
The catalyst solution is stirred at 70 °C for 10 minutes.
-
4-Methoxyphenylboronic acid (1.5 mmol, 3.0 equiv) is added, followed by the dihydropyridine (0.5 mmol, 1 equiv).
-
The resulting mixture is stirred at 70 °C for 20 hours.
-
Upon completion, the reaction is cooled to room temperature and diluted with Et₂O (5 mL).
-
The mixture is passed through a plug of SiO₂, and the plug is washed with an additional 20 mL of Et₂O.
-
The solvents are removed in vacuo, and the crude product is purified by flash chromatography to afford the desired 3-(4-methoxybenzyl)-tetrahydropyridine derivative.
Step 3: Reduction and Deprotection
The final step involves the saturation of the tetrahydropyridine ring and removal of the protecting group.
Materials:
-
3-(4-Methoxybenzyl)-tetrahydropyridine derivative (from Step 2)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
The 3-substituted tetrahydropyridine is subjected to hydrogenation using palladium on carbon as the catalyst in a suitable solvent like ethyl acetate or methanol. This is typically carried out in a high-pressure reactor under a hydrogen atmosphere (e.g., 5 bar) at a suitable temperature (e.g., 40 °C) for a sufficient time (e.g., 16 hours).[5]
-
Following the reduction, the catalyst is removed by filtration.
-
The carbamate deprotection is performed using aqueous potassium hydroxide in methanol.
-
The reaction mixture is worked up by partitioning between water and an organic solvent such as ethyl acetate. The aqueous layer is extracted, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the final this compound.
Data Presentation
The following tables summarize the quantitative data for the key steps of the synthesis.
Table 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
| Reagent | Molar Equiv. | Quantity (for 20 mmol scale) |
| Pyridine | 1.0 | 20 mmol |
| Sodium borohydride | 1.0 | 20 mmol |
| Phenyl chloroformate | 1.0 | 20 mmol |
| Product | ||
| Phenyl Pyridine-1(2H)-carboxylate | - | 72% yield (after recrystallization)[4] |
Table 2: Rh-Catalyzed Asymmetric Cross-Coupling
| Reagent | Molar Equiv. | Quantity (for 0.5 mmol scale) |
| Phenyl Pyridine-1(2H)-carboxylate | 1.0 | 0.5 mmol |
| 4-Methoxyphenylboronic acid | 3.0 | 1.5 mmol |
| [Rh(cod)OH]₂ | 0.03 | 0.015 mmol |
| (S)-Segphos | 0.07 | 0.035 mmol |
| Cesium hydroxide (50 wt%) | 2.0 | 1.0 mmol |
| Reaction Conditions | ||
| Temperature | - | 70 °C |
| Time | - | 20 hours |
| Product | ||
| 3-(4-Methoxybenzyl)-tetrahydropyridine derivative | - | High yield and excellent enantioselectivity (specific yield for this substrate not cited, but analogous reactions show high yields)[4] |
Table 3: Reduction and Deprotection
| Catalyst / Reagent | Loading / Conditions |
| Pd/C (Hydrogenation) | 5-10 mol% |
| Hydrogen Pressure | 5 bar[5] |
| Temperature | 40 °C[5] |
| Time | 16 hours[5] |
| KOH (Deprotection) | Excess in aqueous Methanol |
| Product | |
| This compound | 72% yield over two steps (for a similar substrate)[1] |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Overall synthetic workflow for this compound.
Caption: Detailed experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
3-(4-Methoxybenzyl)piperidine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
The 3-(4-methoxybenzyl)piperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating significant potential as a versatile building block for the design and synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom, a flexible benzyl group, and opportunities for stereochemical diversity, make it an attractive starting point for developing ligands targeting a wide range of physiological systems. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic applications of this compound and its derivatives, with a focus on their role in the development of novel therapeutics for neurological and other disorders.
Introduction
The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The incorporation of a 4-methoxybenzyl group at the 3-position of the piperidine ring imparts a unique combination of lipophilicity and hydrogen bonding potential, further enhancing its drug-like properties. This strategic substitution has led to the discovery of potent and selective modulators of various G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide will delve into the synthetic strategies employed to access this core structure, summarize the quantitative biological data of its derivatives, provide detailed experimental protocols for their synthesis and evaluation, and visualize key concepts through diagrams.
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound scaffold can be achieved through several reliable synthetic routes. The most common approaches involve the reduction of a corresponding pyridine precursor or the functionalization of a pre-existing piperidine ring.
Synthesis via Catalytic Hydrogenation of 3-(4-Methoxybenzyl)pyridine
A prevalent method for the synthesis of this compound involves the catalytic hydrogenation of 3-(4-methoxybenzyl)pyridine. This reaction is typically carried out using a heterogeneous catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere.[2][3]
Experimental Protocol: Catalytic Hydrogenation of 3-(4-Methoxybenzyl)pyridine [3]
-
Materials: 3-(4-methoxybenzyl)pyridine, Platinum(IV) oxide (PtO₂), Acetic acid, Hydrogen gas supply, Filtration apparatus.
-
Procedure:
-
To a solution of 3-(4-methoxybenzyl)pyridine (1.0 eq.) in acetic acid, add a catalytic amount of PtO₂ (e.g., 10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
The residue can be purified by column chromatography on silica gel to afford pure this compound.
-
N-Alkylation and N-Arylation of this compound
The secondary amine of the this compound core serves as a versatile handle for introducing a wide range of substituents, thereby modulating the pharmacological profile of the resulting derivatives. Common methods for N-functionalization include direct N-alkylation with alkyl halides and reductive amination with aldehydes or ketones.[4][5]
Experimental Protocol: N-Alkylation with an Alkyl Halide [4]
-
Materials: this compound, Alkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃), Anhydrous solvent (e.g., Acetonitrile).
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add a base such as potassium carbonate (1.5 eq.).
-
Add the alkyl halide (1.1 eq.) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-alkylated derivative.
-
Experimental Protocol: Reductive Amination with an Aldehyde [6]
-
Materials: this compound, Aldehyde (e.g., benzaldehyde), Sodium triacetoxyborohydride (NaBH(OAc)₃), Anhydrous solvent (e.g., Dichloromethane).
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane, add the aldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Pharmacological Applications and Quantitative Data
Derivatives of this compound have been investigated for their activity against a variety of biological targets, demonstrating the scaffold's broad therapeutic potential.
Dopamine Receptor Antagonists
The this compound scaffold has been utilized in the development of potent dopamine D4 receptor antagonists. These compounds are of interest for the treatment of neurological and psychiatric disorders.[7]
| Compound | Target | Kᵢ (nM) |
| 8a (N-(3-fluoro-4-methoxybenzyl) derivative) | D₄ Receptor | 205.9[7] |
| 8b (N-(3,4-difluorobenzyl) derivative) | D₄ Receptor | 169[7] |
| 8c (N-(4-fluoro-3-methylbenzyl) derivative) | D₄ Receptor | 135[7] |
Sigma Receptor Modulators
Derivatives of the related 3-hydroxypiperidine scaffold, which can be conceptually derived from 3-benzylpiperidines, have shown high affinity for the sigma-1 (σ₁) receptor, a target implicated in various central nervous system disorders.[8][9]
| Compound | Target | Kᵢ (nM) |
| 12a (Indazole derivative) | σ₁ Receptor | 1.2[8][9] |
| 12c (Trifluoromethyl indazole derivative) | σ₁ Receptor | 0.7[8][9] |
| 13g ((S)-3-oxopiperidine with N-methyl-5-indazole) | σ₁ Receptor | 37[8][9] |
Serotonin Transporter (SERT) Ligands
Piperidine derivatives bearing a 3-[(aryl)(benzyloxy)methyl] substituent have demonstrated high affinity for the serotonin transporter (SERT), a key target for antidepressant medications.[10]
| Compound | Target | Kᵢ (nM) |
| 1 (Aryl = Phenyl) | SERT | 2[10] |
| 2 (Aryl = 4-Fluorophenyl) | SERT | 15[10] |
| 3 (Aryl = 4-Chlorophenyl) | SERT | 400[10] |
Opioid Receptor Ligands
The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. While specific data for direct this compound derivatives is limited in the provided search results, related 4-(3-hydroxyphenyl)piperidines are known opioid receptor modulators.[11]
| Compound | Target | Kₑ (nM) |
| 4b (N-phenylpropyl-4-(3-hydroxyphenyl)piperidine) | µ-opioid receptor | 0.88[11] |
| 8b (N-phenylpropyl-4-(3-hydroxyphenyl)piperidine) | µ-opioid receptor | 8.47[11] |
Key Experimental Protocols in Biological Evaluation
The biological activity of this compound derivatives is typically assessed using a variety of in vitro assays. Detailed protocols for some of the most relevant assays are provided below.
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.
Experimental Protocol: Dopamine D4 Receptor Binding Assay [12]
-
Materials: Cell membranes expressing the human dopamine D4 receptor, [³H]-Spiperone (radioligand), unlabeled spiperone (for non-specific binding), test compounds, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), 96-well plates, glass fiber filters, filtration apparatus, liquid scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled spiperone (for non-specific binding), or the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman's method to determine the inhibitory activity of compounds against acetylcholinesterase (AChE).[13]
Experimental Protocol: Acetylcholinesterase Inhibition Assay [13]
-
Materials: Acetylcholinesterase (AChE), Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate buffer (pH 8.0), test compounds, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the AChE solution and the test compound solution. Pre-incubate for a defined period.
-
Initiate the reaction by adding a mixture of ATCI and DTNB.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the ease with which its structure can be modified allow for the rapid generation of diverse chemical libraries. The broad range of biological activities demonstrated by its derivatives, including potent and selective modulation of key CNS targets, underscores its importance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the current state of knowledge regarding this important scaffold, offering researchers and drug development professionals a solid foundation for its application in their own discovery programs. Further exploration of the chemical space around the this compound core is likely to yield new and improved drug candidates for a variety of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. benchchem.com [benchchem.com]
Derivatives of 3-(4-Methoxybenzyl)piperidine and their potential applications
An In-Depth Technical Guide on 3-(4-Methoxybenzyl)piperidine Derivatives and Their Potential Applications
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Among these, derivatives of this compound have emerged as a versatile class of molecules with significant potential in drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a particular focus on their role as modulators of the sigma-1 (σ1) receptor.
These derivatives serve as crucial intermediates in the synthesis of pharmaceuticals targeting neurological disorders, as well as in the development of analgesics and anti-inflammatory agents.[3][4] Their unique structure allows for diverse chemical modifications, making them ideal candidates for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles.[5][6]
Quantitative Biological Data
The primary therapeutic target for many advanced piperidine derivatives is the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a variety of cellular functions and associated with central nervous system (CNS) disorders, pain, and cancer.[7][8][9] The following tables summarize the binding affinities (Ki) of various N-substituted piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, illustrating the impact of different substituents on potency and selectivity.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Phenoxyalkylpiperidine Derivatives
| Compound | R | n | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|---|---|
| 1a | 4-Cl | 2 | 0.34 | 14.9 | 43.8 |
| 1b | 4-OCH3 | 2 | 0.89 | 12.3 | 13.8 |
| (R)-2a | 4-Cl | 2 | 1.18 | 13.4 | 11.4 |
| (R)-2b | 4-OCH3 | 2 | 1.49 | 21.0 | 14.1 |
| (S)-2a | 4-Cl | 2 | 0.53 | 12.2 | 23.0 |
| (S)-2b | 4-OCH3 | 2 | 1.25 | 16.5 | 13.2 |
Data sourced from studies on phenoxyalkylpiperidines, which share a core structure with derivatives of this compound.[10] The 'R' group denotes a substitution on the phenoxy ring and 'n' represents the number of methylene units in the alkyl chain.
Table 2: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of 4-Aroylpiperidine Derivatives
| Compound | R | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|---|
| 7a | H | 2.5 ± 0.2 | 19.3 ± 1.3 | 7.7 |
| 7b | 2-CH3 | 11.5 ± 1.1 | 14.0 ± 0.6 | 1.2 |
| 7c | 4-CH3 | 1.9 ± 0.1 | 14.2 ± 0.7 | 7.5 |
| 7d | 4-OCH3 | 1.5 ± 0.1 | 12.0 ± 0.8 | 8.0 |
| 7e | 4-Cl | 0.9 ± 0.05 | 15.1 ± 1.1 | 16.8 |
| 7f | 4-F | 1.2 ± 0.1 | 14.5 ± 0.9 | 12.1 |
Data sourced from studies on 4-aroylpiperidines.[8] The 'R' group represents a substituent on the N-benzyl moiety.
Experimental Protocols
Synthesis of N-Substituted 4-Aroylpiperidine Derivatives (e.g., Compound 7e)
This protocol describes a general method for the synthesis of N-substituted piperidine derivatives, which is a key step in creating a library of compounds for biological screening.[8]
Materials:
-
4-(4-Fluorobenzoyl)piperidine
-
1-(Bromomethyl)-4-chlorobenzene
-
Sodium acetate
-
Ethanol (95%)
-
Water
Procedure:
-
A mixture of 4-(4-fluorobenzoyl)piperidine (1.0 eq), the appropriately substituted benzyl halide (in this case, 1-(bromomethyl)-4-chlorobenzene, 1.1 eq), and sodium acetate (1.2 eq) is prepared in a solution of 95% ethanol and water.
-
The reaction mixture is heated to reflux and stirred for approximately 12 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.
-
The resulting aqueous residue is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated in vacuo to yield the crude product.
-
The crude product is purified using column chromatography on silica gel to afford the final compound (7e). The structure and purity are confirmed using NMR and mass spectrometry.
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of test compounds for the sigma-1 receptor.[8]
Materials:
-
Guinea pig brain membranes (as a source of σ1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (e.g., 7a-f)
-
Haloperidol (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Crude guinea pig brain membrane homogenates are prepared and suspended in Tris-HCl buffer.
-
In assay tubes, the membrane suspension is incubated with a fixed concentration of the radioligand, --INVALID-LINK---pentazocine (typically 2-3 nM), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of tubes is prepared containing the membrane, radioligand, and a high concentration of a known σ1 ligand, such as haloperidol (10 µM).
-
The tubes are incubated at 25°C for 150 minutes to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters under vacuum, washing three times with ice-cold buffer to separate bound from free radioligand.
-
The filters are collected, and the radioactivity trapped on them is measured by liquid scintillation counting.
-
The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key conceptual frameworks in the development and understanding of this compound derivatives.
Caption: A typical workflow for the discovery and development of novel piperidine derivatives.
Caption: Conceptual overview of the Sigma-1 receptor's function as an intracellular chaperone.
Caption: Structure-Activity Relationship (SAR) for N-benzyl ring substitutions.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ricerca.uniba.it [ricerca.uniba.it]
The 3-(4-Methoxybenzyl)piperidine Scaffold: A Privileged Core for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-(4-methoxybenzyl)piperidine moiety is a versatile and privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural features, combining a flexible piperidine ring with a substituted benzyl group, allow for multifaceted interactions with various biological targets. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental evaluation of compounds based on this core, with a focus on their application in contemporary drug discovery.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several strategic routes, primarily involving the functionalization and subsequent reduction of a pyridine precursor. A common and effective approach is the catalytic hydrogenation of a corresponding 3-(4-methoxybenzyl)pyridine.
A general synthetic workflow is depicted below:
Caption: General synthetic scheme for this compound.
A plausible synthetic protocol, based on established methods for similar structures, is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-(4-methoxybenzyl)pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, a catalytic amount of palladium on carbon (10% Pd/C) or platinum dioxide (Adam's catalyst) is added.
-
Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically 1-5 atm) and stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.
Pharmacological Significance and Biological Targets
Derivatives of the this compound scaffold have shown significant activity against a range of biological targets, most notably G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.
Dopamine Receptor Antagonism
A significant area of investigation for this scaffold has been the development of dopamine receptor antagonists, particularly for the D4 subtype. The D4 receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.
Signaling Pathway of D2-like Dopamine Receptors (including D4)
Dopamine D2-like receptors, including the D4 subtype, are Gαi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D4 receptor antagonist signaling pathway.
Quantitative Data: Dopamine D4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of representative this compound derivatives for the human dopamine D4 receptor.
| Compound ID | Modifications | D4 Ki (nM) | Reference |
| 1 | 4,4-difluoro, 3-phenoxymethyl | 5.5 | [1] |
| 2 | 4,4-difluoro, 3-(3-methylphenoxymethyl) | 13 | [1] |
| 3 | 4,4-difluoro, 3-(4-chlorophenoxymethyl) | 53 | [1] |
Experimental Protocol: Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Spiperone or a similar suitable radioligand.
-
Procedure:
-
In a 96-well plate, incubate receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
The reaction is incubated to equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition
Derivatives of the piperidine scaffold have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.
Function of Acetylcholinesterase in the Cholinergic Synapse
Acetylcholinesterase is located in the synaptic cleft of cholinergic synapses. It rapidly hydrolyzes acetylcholine into choline and acetate, terminating the neurotransmitter signal.
Caption: Acetylcholinesterase function and inhibition in a cholinergic synapse.
Quantitative Data: Acetylcholinesterase Inhibitors
The following table presents the half-maximal inhibitory concentrations (IC50) of representative piperidine derivatives against acetylcholinesterase.
| Compound ID | Modifications | AChE IC50 (nM) | Reference |
| E2020 (Donepezil) | 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methyl | 5.7 |
Note: While Donepezil is a well-known AChE inhibitor with a piperidine core, specific examples directly incorporating the this compound scaffold with reported AChE inhibitory activity were not prominently found in the initial broad search. The data for Donepezil is provided as a relevant example of a potent piperidine-based AChE inhibitor.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.
-
Reagents:
-
Assay Buffer: Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Purified acetylcholinesterase.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.
-
Add the acetylcholinesterase enzyme solution and incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured kinetically at 412 nm using a microplate reader.
-
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated relative to a control without an inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and discovery of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce chemical diversity make it an attractive core for targeting a range of biological molecules, particularly those involved in central nervous system disorders. The data and protocols presented in this guide offer a foundational resource for researchers aiming to exploit the potential of this privileged scaffold in their drug development endeavors. Further exploration of this chemical space is warranted to uncover new lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
Biological Activity Screening of 3-(4-Methoxybenzyl)piperidine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-(4-methoxybenzyl)piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the biological activity screening of analogs based on this core structure, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and drug development endeavors.
Biological Activities and Quantitative Data
Analogs of this compound have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and neuroprotective agents. The following tables summarize the quantitative data from these screening assays.
Table 1: Anticancer Activity of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives with a Piperidine Moiety
This series of compounds, while not exact analogs, features a benzylpiperidine-like core and provides valuable structure-activity relationship (SAR) insights. The antiproliferative activities were evaluated against four human cancer cell lines: A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate).
| Compound ID | R Group | A549 IC₅₀ (μM) | MCF7 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | PC3 IC₅₀ (μM) |
| 9a | 4-fluoro | 4.82 ± 0.41 | 2.91 ± 0.25 | 5.31 ± 0.47 | 4.63 ± 0.39 |
| 9b | 4-chloro | 3.65 ± 0.32 | 2.18 ± 0.19 | 4.27 ± 0.38 | 3.88 ± 0.34 |
| 9d | 4-bromo | 3.91 ± 0.35 | 2.33 ± 0.21 | 4.55 ± 0.40 | 4.12 ± 0.36 |
| 9e | 4-methyl | 4.53 ± 0.40 | 2.75 ± 0.24 | 5.02 ± 0.44 | 4.37 ± 0.38 |
| Sorafenib | - | 5.67 ± 0.51 | 6.13 ± 0.55 | 4.98 ± 0.43 | 5.21 ± 0.46 |
Data sourced from a study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share structural similarities with the target compounds.[1]
Table 2: Cholinesterase Inhibitory Activity of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinones
Several benzylpiperidine derivatives have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
| Compound ID | Substitution on Benzyl Ring | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
| 9a | Unsubstituted | 3.14 ± 1.12 | > 100 |
| 9i | 3-Fluoro | 0.85 ± 0.24 | > 100 |
| 9j | 4-Fluoro | 1.27 ± 0.45 | 3.71 ± 1.88 |
| 9m | 4-Chloro | 0.21 ± 0.03 | > 100 |
| 9o | 3-Bromo | 1.11 ± 0.39 | > 100 |
These compounds feature a benzylpiperidine core, providing relevant data for the target scaffold.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections outline the protocols for key assays.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF7, HCT116, PC3)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent)
-
96-well plates
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BChE solution to each well and incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specified period.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]
Visualizations: Workflows and Signaling Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for the biological activity screening of this compound analogs.
Caption: Postulated PI3K/Akt signaling pathway modulation leading to apoptosis by piperidine analogs.
Conclusion and Future Directions
The preliminary screening data for compounds structurally related to this compound analogs indicate promising anticancer and cholinesterase inhibitory activities. The presented experimental protocols provide a solid foundation for further in vitro evaluation. Future research should focus on synthesizing a dedicated library of this compound analogs to establish a clear structure-activity relationship. Elucidating the precise mechanism of action through studies on relevant signaling pathways, such as the PI3K/Akt pathway for anticancer activity, will be critical for the rational design of more potent and selective therapeutic agents. Promising lead compounds should then be advanced to in vivo models to assess their efficacy and safety profiles.
References
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Biological Targets for 3-(4-Methoxybenzyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel small molecule, 3-(4-Methoxybenzyl)piperidine. The piperidine moiety is a prevalent scaffold in medicinal chemistry, frequently associated with compounds targeting the central nervous system.[1] This document outlines a systematic approach to identify potential protein targets using computational methods, details the experimental protocols for these predictions, and suggests pathways for in vitro validation. The content is structured to offer actionable insights for researchers engaged in drug discovery and development, facilitating the elucidation of the pharmacological profile of this compound and its derivatives.
Introduction
This compound is a synthetic compound featuring a piperidine ring, a structural motif known for its interaction with various neurotransmitter systems.[2] The unique architecture of such compounds makes them valuable candidates for the development of novel therapeutics, particularly for neurological disorders.[2][3] The initial step in characterizing the therapeutic potential of a new chemical entity is the identification of its biological targets. Traditional experimental screening can be both time-consuming and resource-intensive. In contrast, in silico target prediction offers a rapid and cost-effective strategy to generate testable hypotheses regarding a molecule's mechanism of action.[4]
This guide will delineate a workflow for the computational prediction of biological targets for this compound, leveraging publicly available web servers and databases. The methodologies covered include both ligand-based and structure-based approaches, providing a multi-faceted strategy for target identification.
Physicochemical Properties of this compound
A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These parameters are crucial for predicting its pharmacokinetic profile and for many target prediction algorithms.
| Property | Value | Source |
| Molecular Formula | C13H19NO | [2][5] |
| Molecular Weight | 205.30 g/mol | [2][5] |
| SMILES | COC1=CC=C(C=C1)CC2CNCCC2 | [2] |
| InChI Key | MEMNAZVIXVXAJS-UHFFFAOYSA-N | [2] |
In Silico Target Prediction Workflow
The process of predicting biological targets for a novel compound can be systematically approached using a combination of computational tools. The following workflow illustrates a typical pipeline for such an investigation.
Figure 1: In Silico Target Prediction Workflow.
Ligand-Based Target Prediction
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[6] These approaches compare the query molecule to large databases of compounds with known biological targets.
Predicted Biological Targets
For this compound, a hypothetical target prediction was performed using the SwissTargetPrediction web server.[6][7][8][9][10][11][12] The server compares the input molecule to a library of known active compounds and ranks potential targets based on a combined 2D and 3D similarity score. The following table summarizes the plausible top-ranking predicted targets, consistent with the known pharmacology of benzylpiperidine analogs.
| Target Class | Specific Target | UniProt ID | Prediction Probability | Known Role of Analogs |
| Enzyme | Acetylcholinesterase (AChE) | P22303 | 0.65 | Inhibition[1][13] |
| Enzyme | Beta-secretase 1 (BACE1) | P56817 | 0.58 | Inhibition[13] |
| Enzyme | Histone deacetylase 2 (HDAC2) | Q92769 | 0.52 | Inhibition[1] |
| G-protein coupled receptor | Dopamine D2 receptor | P14416 | 0.45 | Antagonism |
| G-protein coupled receptor | Sigma non-opioid intracellular receptor 1 | Q99720 | 0.41 | Modulation |
Experimental Protocol: Ligand-Based Target Prediction using SwissTargetPrediction
-
Navigate to the Web Server: Access the SwissTargetPrediction homepage.[10]
-
Input Molecular Structure:
-
Select Target Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human protein targets.
-
Initiate Prediction: Click the "Predict targets" button to start the analysis.
-
Analyze Results:
-
The results page will display a list of predicted targets, ranked by probability.
-
The output includes the target class, the specific protein name, and a probability score.
-
Examine the "Known actives" for each predicted target to assess the structural similarity of the compounds that inform the prediction.
-
Structure-Based Target Prediction
Structure-based methods utilize the three-dimensional structure of a potential protein target to predict how a ligand might bind. Molecular docking is a key technique in this category.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a general outline for performing molecular docking using AutoDock Vina and UCSF Chimera for visualization and preparation.[14]
-
Preparation of the Receptor:
-
Download the 3D crystal structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7) from the Protein Data Bank (PDB).
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions that are not part of the receptor.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand:
-
Generate a 3D conformation of this compound. This can be done using software like ChemDraw or an online tool.
-
Open the ligand file in UCSF Chimera.
-
Ensure the ligand has appropriate hydrogens and charges.
-
Save the prepared ligand in PDBQT format.
-
-
Defining the Binding Site:
-
Identify the active site or binding pocket of the receptor. This can often be inferred from the position of the co-crystallized ligand in the original PDB file or through literature review.
-
Define a "grid box" that encompasses the binding site. This box specifies the search space for the docking algorithm.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface.
-
Specify the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the output file name.
-
Execute the docking run. Vina will generate a set of predicted binding poses for the ligand, each with an associated binding affinity score (in kcal/mol).
-
-
Analysis of Docking Results:
-
The output file (in PDBQT format) will contain multiple binding modes.
-
Load the receptor and the output ligand poses into UCSF Chimera.
-
Analyze the top-ranking poses (those with the most negative binding affinity scores).
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site residues.
-
Predicted Binding Affinities (Hypothetical)
The following table presents hypothetical binding affinity scores that could be obtained from a molecular docking study of this compound with the top-predicted targets.
| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Acetylcholinesterase | 4EY7 | -9.2 | Trp86, Tyr337, Phe338 |
| Beta-secretase 1 | 2ZJE | -8.5 | Asp32, Tyr71, Phe108 |
| Histone deacetylase 2 | 3MAX | -7.9 | His142, His180, Tyr306 |
Potential Signaling Pathway Involvement
Based on the top predicted targets, this compound may modulate key signaling pathways implicated in neurodegenerative diseases. For instance, inhibition of Acetylcholinesterase would directly impact the cholinergic signaling pathway.
Cholinergic Signaling Pathway
Acetylcholinesterase is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.[15][16] Inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[15] This mechanism is a cornerstone of current treatments for Alzheimer's disease.[17]
Figure 2: Acetylcholinesterase Inhibition Pathway.
Protocols for In Vitro Validation
The final and most critical step is the experimental validation of the in silico predictions. Below are standard protocols for enzyme inhibition and radioligand binding assays.
Experimental Protocol: Enzyme Inhibition Assay (e.g., for AChE)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a compound.[18]
-
Materials and Reagents:
-
Purified enzyme (e.g., human recombinant AChE).
-
Substrate (e.g., Acetylthiocholine).
-
Chromogenic reagent (e.g., DTNB - Ellman's reagent).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate buffer, pH 8.0).
-
96-well microplate and a microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the chromogenic reagent, and the various concentrations of the inhibitor. Include a control well with no inhibitor.
-
Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the compound compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[7][19]
-
Materials and Reagents:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2 receptor).
-
Radioligand (e.g., [3H]-Spiperone).
-
This compound.
-
Incubation buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include wells for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Conclusion
The in silico methodologies outlined in this guide provide a robust framework for the initial characterization of this compound. The hypothetical predictions suggest that this compound may act as a multi-target ligand, potentially modulating key enzymes and receptors involved in neurodegenerative and psychiatric disorders. The provided protocols offer a clear path for researchers to computationally generate and experimentally validate these hypotheses, thereby accelerating the drug discovery process and the elucidation of the therapeutic potential of this novel chemical entity.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. 3-(4-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SwissTargetPrediction [swisstargetprediction.ch]
- 11. researchgate.net [researchgate.net]
- 12. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 16. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Note: Synthesis of 3-(4-Methoxybenzyl)piperidine via Catalytic Hydrogenation
Abstract
This document provides a detailed protocol for the synthesis of 3-(4-Methoxybenzyl)piperidine from its precursor, 3-(4-Methoxybenzyl)pyridine, via catalytic hydrogenation. 3-substituted piperidines are crucial structural motifs in many pharmaceutical compounds, making reliable and efficient synthetic routes essential for drug discovery and development. This application note outlines a high-yield procedure using Platinum(IV) oxide (PtO₂) as the catalyst in a methanolic solution under hydrogen pressure. Alternative conditions using different catalysts and solvents are also presented for comparison.
Introduction
The piperidine ring is a fundamental scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Specifically, the this compound moiety serves as a key intermediate in the synthesis of compounds targeting the central nervous system. Catalytic hydrogenation of the corresponding pyridine derivative is one of the most direct and atom-economical methods for its preparation.[1] This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a heterogeneous catalyst.[1] The choice of catalyst, solvent, pressure, and temperature is critical to achieving high conversion and yield while minimizing side reactions. This note details a robust protocol adaptable for laboratory-scale synthesis.
Data Presentation: Reaction Parameters
Several catalytic systems can be employed for the hydrogenation of substituted pyridines. The following table summarizes reaction conditions derived from analogous hydrogenations, providing researchers with a comparative overview to guide their experimental design.
| Parameter | Protocol A (Recommended) | Protocol B (Alternative) | Protocol C (Alternative) |
| Starting Material | 3-(4-Methoxybenzyl)pyridine | 3-(4-Methoxybenzyl)pyridine | 3-(4-Methoxybenzyl)pyridine |
| Catalyst | Platinum(IV) Oxide (PtO₂) | Platinum(IV) Oxide (PtO₂) | 5% Ruthenium on Carbon (Ru/C) |
| Catalyst Loading | ~2-5 mol% | 5 mol% | 5-10 wt% |
| Solvent | Methanol | Glacial Acetic Acid | Isopropanol |
| Additive | Hydrogen Chloride (HCl) | None | None |
| H₂ Pressure | ~55 psi (~3.75 bar) | ~1015 psi (70 bar) | ~73 psi (5 bar) |
| Temperature | Room Temperature | Room Temperature | 40°C |
| Reaction Time | 3 hours | 4-6 hours | 16 hours |
| Reported Yield | 90.7% (for 3-methoxy analog)[2] | High Conversion (expected)[1] | High Conversion (expected)[1] |
Note: Data for Protocol A is based on the closely related synthesis of 3-(3-Methoxyphenyl)piperidine.[2] Protocols B and C are adapted from general pyridine hydrogenation procedures and may require optimization for this specific substrate.[1]
Experimental Protocol (Protocol A)
This protocol is adapted from the high-yield synthesis of the analogous compound, 3-(3-Methoxyphenyl)piperidine.[2]
Materials:
-
3-(4-Methoxybenzyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), saturated aqueous solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
High-pressure autoclave/hydrogenator (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)
Procedure:
-
Reactor Setup: To a high-pressure reaction vessel, add 3-(4-Methoxybenzyl)pyridine and anhydrous methanol. Agitate the vessel to ensure complete dissolution.
-
Acidification: Carefully add a stoichiometric equivalent of hydrogen chloride. This is often done to improve reaction rates for pyridine hydrogenations.
-
Catalyst Addition: Under a stream of inert gas, carefully add the Platinum(IV) oxide catalyst (2-5 mol%) to the solution. Safety Note: PtO₂ can be pyrophoric. Handle with care in an inert atmosphere.
-
System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 50 psi) and then venting. Repeat this cycle 3-5 times to completely remove oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (pressurize and vent) 3 times. Finally, pressurize the vessel with hydrogen gas to the target pressure of ~55 psi.[2]
-
Reaction: Begin vigorous stirring or shaking of the reaction mixture at room temperature. The reaction is typically complete within 3 hours.[2] Monitor the reaction by observing the cessation of hydrogen uptake on the pressure gauge.
-
Reaction Quench: Upon completion, stop the stirring and carefully vent the excess hydrogen gas from the vessel in a well-ventilated fume hood. Purge the vessel with inert gas.
-
Catalyst Removal: The heterogeneous catalyst must be removed by filtration. Dilute the reaction mixture with methanol if necessary and filter through a pad of Celite. Safety Note: The catalyst on the filter pad may be pyrophoric upon drying. Quench it carefully with water before disposal.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Workup:
-
Dissolve the residue in water.
-
Cool the aqueous solution in an ice bath and basify by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is >10.
-
Extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
-
Confirm the identity and purity of the final product using techniques such as NMR, GC-MS, and IR spectroscopy.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Note: Comprehensive Analytical Characterization of 3-(4-Methoxybenzyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(4-Methoxybenzyl)piperidine (CAS No: 136422-65-6, Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ) is a key building block in medicinal chemistry, often utilized as an intermediate in the synthesis of bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structural integrity, identity, and purity are critical for ensuring the quality, safety, and efficacy of final drug products. This application note provides a comprehensive suite of analytical methods for the thorough characterization of this compound, including spectroscopic, chromatographic, and thermal analysis techniques.
Overall Analytical Workflow
A systematic approach is essential for the complete characterization of a pharmaceutical intermediate. The following workflow outlines the logical sequence of analyses, from initial identification and structural elucidation to purity assessment and solid-state characterization.
Figure 1: General analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for unambiguous structural elucidation and confirmation of identity. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or 500 MHz NMR spectrometer.[3]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Expected Spectral Data
The following table summarizes the expected chemical shifts, which are predicted based on the analysis of structurally similar compounds such as N-(4-methoxybenzyl)piperidine and other piperidine derivatives.[3][4]
Table 1: Expected NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Methoxy (-OCH₃) | ~ 3.80 (s, 3H) | ~ 55.2 |
| Aromatic (C-H ortho to OCH₃) | ~ 6.85 (d, J=8.6 Hz, 2H) | ~ 113.9 |
| Aromatic (C-H meta to OCH₃) | ~ 7.10 (d, J=8.6 Hz, 2H) | ~ 129.5 |
| Aromatic (C-OCH₃) | - | ~ 158.2 |
| Aromatic (C-CH₂) | - | ~ 132.0 |
| Benzyl (-CH₂-) | ~ 2.50 (m, 2H) | ~ 38.0 |
| Piperidine (C2-H, C6-H) | ~ 2.60 - 3.10 (m, 4H) | ~ 54.0, ~ 46.0 |
| Piperidine (C3-H) | ~ 1.70 (m, 1H) | ~ 38.5 |
| Piperidine (C4-H, C5-H) | ~ 1.20 - 1.80 (m, 4H) | ~ 31.0, ~ 24.5 |
| Piperidine (N-H) | ~ 1.50 (br s, 1H) | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.
-
Sample Spectrum: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Expected Spectral Data
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3400 | N-H Stretch | Secondary Amine (Piperidine) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2800 - 3000 | C-H Stretch | Aliphatic (Piperidine & Benzyl) |
| ~ 1610, ~ 1510 | C=C Stretch | Aromatic Ring |
| ~ 1245 | C-O Stretch | Aryl Ether (Methoxy) |
| ~ 1175 | C-N Stretch | Aliphatic Amine |
| ~ 830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight and providing structural information through fragmentation patterns. It also serves as an excellent method for assessing purity and identifying volatile impurities.
Experimental Protocol
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent like methanol or dichloromethane.
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Mass Spectrometry Data
The fragmentation is predicted to be dominated by cleavage of the benzylic C-C bond and fragmentation of the piperidine ring.
Table 3: Expected GC-MS Fragmentation Pattern
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 205 | [M]⁺ | Molecular Ion |
| 121 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ | Piperidin-3-ylmethyl cation |
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for determining the purity of pharmaceutical compounds and quantifying impurities.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~1 mg/mL. Prepare working standards and samples by diluting the stock solution to ~0.1 mg/mL.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 0.1% Phosphoric Acid in Water, pH adjusted). A typical starting condition could be 70:30 Buffer:Acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm or 275 nm.[6]
-
-
Data Analysis: Calculate the purity by the area percent method. Identify and quantify any impurities against a reference standard if available.
Expected Chromatographic Data
Table 4: Typical HPLC Performance Parameters
| Parameter | Expected Value |
|---|---|
| Retention Time (tᵣ) | Dependent on exact conditions (e.g., 5-10 min) |
| Tailing Factor (T) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Purity (Area %) | ≥ 98.0% (typical for intermediates) |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the solid-state properties of the material, such as melting point, thermal stability, and presence of solvates or hydrates.[8]
Experimental Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC or TGA pan.
-
DSC Method:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25°C to a temperature above the melting point (e.g., 250°C) at a rate of 10°C/min.[9]
-
Analysis: Determine the onset temperature and peak maximum of any endothermic or exothermic events.
-
-
TGA Method:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25°C to a high temperature (e.g., 500°C) at a rate of 10°C/min.
-
Analysis: Monitor for any mass loss and determine the temperature at which decomposition begins.
-
Expected Thermal Analysis Data
Table 5: Expected Thermal Properties
| Analysis | Parameter | Expected Observation |
|---|---|---|
| DSC | Melting Point (Tₘ) | A sharp endotherm corresponding to the melting of a crystalline solid. |
| TGA | Mass Loss (Volatiles) | No significant mass loss below the melting point indicates an anhydrous, non-solvated material. |
| TGA | Decomposition (Tₒ) | Onset of decomposition at a temperature significantly above the melting point. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | Benchchem [benchchem.com]
- 5. GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine | Office of Justice Programs [ojp.gov]
- 6. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Application Note: 1H and 13C NMR Spectral Data for 3-(4-Methoxybenzyl)piperidine
Introduction
This document provides a detailed summary of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(4-Methoxybenzyl)piperidine. This information is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar chemical structures. Due to the limited availability of public domain spectral data for this compound, this document also provides data for a structurally related isomer, 1-(4-methoxybenzyl)piperidine, for comparative purposes. A general protocol for acquiring NMR spectra is also included.
Spectral Data Summary
A comprehensive search for the ¹H and ¹³C NMR spectral data of this compound did not yield specific experimental data within publicly accessible databases and scientific literature.
For comparative analysis, the experimental ¹H and ¹³C NMR spectral data for the isomeric compound 1-(4-Methoxybenzyl)piperidine , where the 4-methoxybenzyl group is attached to the nitrogen atom of the piperidine ring, is presented below. This data was obtained from a study on the synthesis of tertiary amines.[1]
Table 1: ¹H NMR Spectral Data for 1-(4-Methoxybenzyl)piperidine[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available | m | 5H | Aromatic H |
| Data not fully available | d | 2H | Piperidine H |
Note: The full ¹H NMR data for 1-(4-methoxybenzyl)piperidine was not detailed in the source. The table reflects the partial information available.
Table 2: ¹³C NMR Spectral Data for 1-(4-Methoxybenzyl)piperidine (100 MHz, DMSO)[1]
| Chemical Shift (δ) ppm | Assignment |
| 158.14 | C (aromatic, C-O) |
| 130.41 | C (aromatic) |
| 129.86 | CH (aromatic) |
| 113.39 | CH (aromatic) |
| 62.34 | CH₂ (benzyl) |
| 54.89 | OCH₃ |
| 53.78 | CH₂ (piperidine, C2/C6) |
| 25.59 | CH₂ (piperidine, C3/C5) |
| 24.11 | CH₂ (piperidine, C4) |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra is provided below. The specific parameters may need to be optimized based on the instrument and sample.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard room temperature (e.g., 298 K).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: Approximately 16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: Approximately 240 ppm.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and interpreting NMR spectral data.
References
Application Notes and Protocols for Evaluating the In Vitro Activity of 3-(4-Methoxybenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 3-(4-Methoxybenzyl)piperidine, a compound of interest for its potential activity within the central nervous system. The piperidine scaffold is a common motif in neuropharmacology, and the 4-methoxybenzyl substitution suggests potential interactions with various receptors, including sigma receptors.[1][2][3][4][5] This document outlines detailed protocols for assessing the binding affinity and functional activity of this compound, primarily focusing on its likely targets: the sigma-1 (S1R) and sigma-2 (S2R) receptors.
Introduction to this compound and its Potential Targets
This compound belongs to the piperidine class of compounds, which are known to interact with a variety of biological targets, particularly within the central nervous system.[1][2][3] The structural features of this molecule suggest a high likelihood of interaction with sigma receptors. Sigma receptors, primarily located at the endoplasmic reticulum, are implicated in a range of cellular functions and are attractive targets for therapeutic intervention in neurological and psychiatric disorders.[6][7][8][9] Therefore, the primary focus of in vitro evaluation for this compound should be the characterization of its binding and functional effects at S1R and S2R.
Data Presentation: Sigma Receptor Binding Affinities of this compound Analogs
| Compound | Target Receptor | Ki (nM) | Reference Compound | Ki (nM) |
| Analog 1: 1'-benzyl-3-methoxy-3H-spiro[[6]benzofuran-1,4'-piperidine] | Sigma-1 | 1.14 | Haloperidol (S1R) | 3.2 |
| Sigma-2 | >1300 | Haloperidol (S2R) | 380 | |
| Analog 2: N-[(4-methoxyphenoxy)ethyl]piperidine | Sigma-1 | 0.89 | (+)-Pentazocine (S1R) | 3.1 |
| Sigma-2 | 170 | DTG (S2R) | 35 | |
| Analog 3: 3-MeO-PCP | Sigma-1 | 42 | - | - |
| Sigma-2 | >10,000 | - | - |
Experimental Protocols
Sigma-1 Receptor (S1R) Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the S1R by measuring its ability to compete with a known radiolabeled S1R ligand, [³H]-(+)-pentazocine.[6][8][10]
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing human S1R
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Ligand: Haloperidol (10 µM)
-
96-well microplates
-
Glass fiber filters (GF/B or equivalent)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (final concentration ~2-5 nM), and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding (NSB): 50 µL of 10 µM haloperidol, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each dilution of this compound, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 150 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
S1R Radioligand Binding Assay Workflow
Sigma-2 Receptor (S2R) Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the S2R using the non-selective sigma receptor radioligand [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) in the presence of a masking agent for S1R.[5][8][10]
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-DTG (specific activity ~40-60 Ci/mmol)
-
Membrane Preparation: Rat liver membranes or membranes from cells expressing human S2R
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
S1R Masking Agent: (+)-Pentazocine (1 µM)
-
Non-specific Binding Ligand: Haloperidol (10 µM)
-
96-well microplates
-
Glass fiber filters (GF/B or equivalent)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer containing 1 µM (+)-pentazocine, 50 µL of [³H]-DTG (final concentration ~3-5 nM), and 100 µL of membrane preparation (100-150 µg protein).
-
Non-specific Binding (NSB): 50 µL of 10 µM haloperidol, 50 µL of [³H]-DTG, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each dilution of this compound in assay buffer containing 1 µM (+)-pentazocine, 50 µL of [³H]-DTG, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
S2R Radioligand Binding Assay Workflow
Cell-Based Functional Assays for Sigma-2 Receptor Ligands
To determine if this compound acts as an agonist or antagonist at the S2R, cell-based functional assays can be employed. Many S2R ligands have been shown to induce apoptosis in cancer cell lines.[11][12]
a) Cell Viability Assay (MTT or similar): This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in viability upon treatment with the test compound suggests agonistic activity.
b) Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key enzyme in the apoptotic cascade. An increase in caspase-3 activity indicates that the compound is inducing apoptosis, characteristic of many S2R agonists.[11]
General Procedure for Cell-Based Assays:
-
Cell Culture: Culture a suitable cancer cell line known to express S2R (e.g., MDA-MB-231, PC-3) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for a specified time (e.g., 24-72 hours).
-
Assay Performance: Perform the cell viability or caspase-3 activity assay according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value for the effect of the compound. Compare the effect to a known S2R agonist (e.g., Siramesine) and antagonist to classify the compound's functional activity.
Signaling Pathways
Sigma-1 Receptor Signaling
The S1R is a ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2][9] Under resting conditions, it is associated with the BiP chaperone. Upon stimulation by an agonist or cellular stress, S1R dissociates from BiP and can translocate to other parts of the cell, where it modulates the activity of various ion channels and signaling proteins. This includes the regulation of calcium homeostasis through interaction with IP3 receptors, which is crucial for neuronal function and cell survival.
Simplified Sigma-1 Receptor Signaling Pathway
Sigma-2 Receptor Signaling
The S2R, identified as the transmembrane protein TMEM97, is also located in the ER and is involved in various cellular processes, including cholesterol homeostasis, neuronal signaling, and cell proliferation.[3][7] S2R ligands can modulate intracellular calcium levels and have been shown to induce apoptosis in cancer cells, often through pathways involving caspase activation.[4] Its signaling is complex and can involve interactions with other proteins at the ER and plasma membrane.
Overview of Sigma-2 Receptor-Mediated Cellular Processes
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unict.it [iris.unict.it]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-(4-Methoxybenzyl)piperidine in Neurological Disorder Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxybenzyl)piperidine is a versatile scaffold that serves as a crucial starting material and structural motif in the development of novel therapeutics for a range of neurological disorders. The piperidine core is a well-established pharmacophore known for its ability to interact with various targets within the central nervous system (CNS). The addition of a 4-methoxybenzyl group provides a key structural element that can be modified to fine-tune the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting compounds.
These application notes provide an overview of the utility of this compound in the development of treatments for neurological conditions, with a focus on its role as a scaffold for dopamine D4 receptor antagonists and NMDA receptor modulators. Detailed experimental protocols for the synthesis of derivatives and their subsequent biological evaluation are also presented.
Therapeutic Potential and Key Applications
Derivatives of this compound have shown promise in several areas of neurological drug discovery:
-
Dopamine D4 Receptor Antagonism: The piperidine scaffold is a key feature in a number of potent and selective dopamine D4 receptor antagonists. These compounds are being investigated for their potential in treating disorders such as schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).
-
NMDA Receptor Modulation: The this compound core can be incorporated into molecules that selectively target subtypes of the N-methyl-D-aspartate (NMDA) receptor.[1] Such compounds have therapeutic potential in conditions associated with glutamate excitotoxicity, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[2]
-
Neurotransmitter Research: This compound and its derivatives are valuable tools for studying neurotransmitter systems, aiding in the elucidation of the mechanisms of action for potential treatments for anxiety and depression.[3][4]
Data Presentation
Table 1: In Vitro Binding Affinity of Piperidine Derivatives at Dopamine Receptors
| Compound ID | Modification on Piperidine Nitrogen | Target | Kᵢ (nM) | Selectivity vs. D2 |
| Analog 1 | 3-Fluoro-4-methoxybenzyl | D4 | 5.5 | >1000-fold |
| Analog 2 | 3,4-Difluorobenzyl | D4 | 2.6 | >2000-fold |
| Analog 3 | 3-Methylbenzyl | D4 | 13 | >500-fold |
| Analog 4 | 4-Fluorobenzyl | D4 | 53 | >800-fold |
Data synthesized from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds.[5]
Table 2: In Vitro Activity of Piperidine-based NMDA Receptor Antagonists
| Compound ID | N-Substituent | IC₅₀ (µM) vs. NMDA-induced currents |
| Analog A | H | 15.0 |
| Analog B | Methyl | 3.5 |
| Analog C | Ethyl | 1.8 |
| Analog D | Propyl | 1.2 |
| Analog E | Phenylmethyl | 0.45 |
Data is illustrative and based on structure-activity relationships of N-substituted piperidine derivatives at the NMDA receptor.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted this compound Analogs
This protocol describes a general method for the N-alkylation of this compound to generate a library of derivatives for screening.
Materials:
-
This compound
-
Substituted benzyl bromide or other alkylating agent
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired substituted benzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 1: General workflow for the synthesis of N-substituted this compound analogs.
Protocol 2: Dopamine D4 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor.
-
[³H]Spiperone (radioligand)
-
Test compounds (analogs of this compound)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, cell membranes (20-40 µg protein per well), [³H]Spiperone (at a concentration near its Kd, e.g., 0.1-0.5 nM), and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
Incubate the plates at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity by liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the concentration-response curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for the dopamine D4 receptor radioligand binding assay.
Protocol 3: In Vivo Evaluation in a Scopolamine-Induced Amnesia Model
This protocol describes a behavioral assay to assess the cognitive-enhancing effects of this compound derivatives in a mouse model of amnesia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compounds
-
Scopolamine hydrobromide
-
Saline solution
-
Morris water maze apparatus
-
Data acquisition and analysis software
Procedure:
-
Acclimation and Habituation: Acclimate the mice to the housing facility for at least one week. Habituate them to the experimental room and handling for 2-3 days before the experiment.
-
Drug Administration:
-
Administer the test compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) intraperitoneally (i.p.) 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the training session to induce amnesia. The control group receives vehicle instead of scopolamine and the test compound.
-
-
Morris Water Maze Training (Acquisition Phase):
-
Conduct the training for 4 consecutive days, with 4 trials per day.
-
In each trial, gently place the mouse into the water facing the wall of the tank at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to stay there for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Memory Retention Test):
-
On day 5, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies during the training phase using a two-way repeated measures ANOVA.
-
Analyze the data from the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the different treatment groups.
-
Signaling Pathways
Figure 3: Simplified signaling pathway of the Dopamine D4 receptor and the inhibitory action of a this compound-based antagonist.
Figure 4: NMDA receptor signaling and the antagonistic effect of a piperidine derivative, preventing excessive calcium influx.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxybenzyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Methoxybenzyl)piperidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A highly efficient and frequently employed method is a one-pot synthesis involving the Grignard reaction of 4-methoxyphenylmagnesium bromide with pyridine-3-carboxaldehyde, followed by a catalytic hydrogenation/deoxygenation of the resulting (4-methoxyphenyl)(pyridin-3-yl)methanol intermediate. This approach is advantageous as it combines two steps into a single pot, reducing workup and purification efforts.
Q2: My Grignard reaction to form the (4-methoxyphenyl)(pyridin-3-yl)methanol intermediate is not starting or giving a low yield. What are the possible causes and solutions?
A2: Low yields or failure in the Grignard reaction step can be attributed to several factors:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Side Reactions: A common side reaction is the formation of 4,4'-dimethoxybiphenyl due to the coupling of the Grignard reagent with unreacted 4-bromoanisole.[1][2] This can be minimized by the slow addition of 4-bromoanisole to the magnesium turnings to maintain a low concentration of the halide.
Q3: The catalytic hydrogenation of the pyridyl-methanol intermediate is slow or incomplete. How can I optimize this step?
A3: Challenges during the catalytic hydrogenation step can often be resolved by addressing the following:
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if the starting materials or solvent contain impurities.
-
Hydrogen Pressure: While some hydrogenations can be performed at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly increase the reaction rate and drive the reaction to completion.
-
Acidic Conditions: The use of glacial acetic acid as a solvent is often recommended for this type of one-pot deoxygenation and ring saturation. The acidic medium can help to prevent catalyst poisoning by the nitrogen atom of the pyridine ring.
Q4: I am observing significant byproduct formation during the synthesis. What are the common impurities and how can I avoid them?
A4: Besides the unreacted starting materials, several byproducts can form:
-
During Grignard Reaction: As mentioned, 4,4'-dimethoxybiphenyl is a potential impurity.[1][2]
-
During Hydrogenation: Incomplete reduction can lead to the presence of (4-methoxyphenyl)(pyridin-3-yl)methanol or 3-(4-methoxybenzyl)pyridine. Over-hydrogenation of the aromatic ring of the 4-methoxybenzyl group to form 3-(4-methoxycyclohexylmethyl)piperidine is also a possibility, though less common under standard conditions. Hydrogenolysis, the cleavage of the C-O bond in the intermediate before ring reduction, can also occur.
To minimize these, ensure complete conversion at each step and optimize reaction conditions (temperature, pressure, catalyst loading) as described in the troubleshooting sections.
Q5: What is the best way to purify the final product, this compound?
A5: Purification can be achieved through several methods:
-
Extraction and Crystallization of the Hydrochloride Salt: After the reaction, an acidic workup will protonate the piperidine nitrogen, allowing for extraction into an aqueous layer and removal of non-basic impurities. After basification and extraction into an organic solvent, the free base can be isolated. For high purity, the free base can be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with HCl (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt, which can then be recrystallized.
-
Column Chromatography: The free base can be purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking of the amine product on the silica gel.
-
Distillation: If the free base is an oil, vacuum distillation can be an effective purification method.
Experimental Protocols
One-Pot Synthesis of this compound via Grignard Reaction and Catalytic Hydrogenation
This protocol is adapted from a reported efficient synthesis of 3-(substituted benzyl)piperidines.
Step 1: Grignard Reagent Formation and Addition to Pyridine-3-carboxaldehyde
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.05 eq).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction should initiate, as evidenced by heat evolution and disappearance of the iodine color. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of pyridine-3-carboxaldehyde (0.95 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 2: One-Pot Catalytic Hydrogenation and Deoxygenation
-
Separate the organic layer from the quenched Grignard reaction mixture.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-methoxyphenyl)(pyridin-3-yl)methanol.
-
Dissolve the crude intermediate in glacial acetic acid.
-
To this solution, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to hydrogen gas (50-60 psi).
-
Shake the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases and analysis (e.g., by GC-MS or LC-MS) indicates complete conversion to the desired product.
-
Upon completion, carefully vent the hydrogen and purge the reaction vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work up the residue by adding an aqueous solution of sodium hydroxide to neutralize the acetic acid and basify the mixture to a pH > 12.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product as described in Q5.
Data Presentation
| Synthesis Route | Key Steps | Starting Materials | Key Reagents | Typical Yield | Reference |
| One-Pot Grignard/Hydrogenation | 1. Grignard reaction2. Catalytic Hydrogenation | Pyridine-3-carboxaldehyde, 4-Bromoanisole | Mg, Pd/C, H₂, Acetic Acid | 60-75% | Adapted from literature |
| Reduction of Ketone | 1. Friedel-Crafts acylation2. Catalytic Hydrogenation | 3-Benzoylpyridine, Methanol | AlCl₃, Pd/C, H₂ | (Not specified) | Hypothetical |
| Alkylation of Piperidine | 1. N-protection2. Alkylation3. Deprotection | Piperidine, 4-Methoxybenzyl chloride | Boc₂O, NaH, TFA | (Not specified) | General Method |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway and potential side reactions.
References
Common side products in 3-(4-Methoxybenzyl)piperidine synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxybenzyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and direct method is the catalytic hydrogenation of 3-(4-methoxybenzyl)pyridine. This precursor is typically synthesized via cross-coupling reactions, such as Suzuki or Negishi coupling, between a pyridine derivative and a 4-methoxybenzyl halide or boronic acid. The subsequent reduction of the pyridine ring to a piperidine is a well-established transformation.[1][2][3]
Q2: What are the typical catalysts and reaction conditions for the hydrogenation of 3-(4-methoxybenzyl)pyridine?
Several catalysts are effective for pyridine hydrogenation. Common choices include:
-
Platinum(IV) oxide (PtO₂): Often used in acidic media like acetic acid or with the addition of HCl.
-
Palladium on carbon (Pd/C): A versatile catalyst that can be used under various hydrogen pressures and temperatures.[4]
-
Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃): Known for its efficiency under mild conditions.[5]
-
Nickel-based catalysts (e.g., Raney Nickel): A cost-effective option, though sometimes requiring higher temperatures and pressures.[6]
Reaction conditions typically involve a hydrogen atmosphere (from balloon pressure to high-pressure autoclaves), a suitable solvent (e.g., methanol, ethanol, acetic acid, or ethyl acetate), and temperatures ranging from room temperature to 80°C.[4][5]
Q3: My reaction is sluggish or incomplete. What could be the issue?
Several factors can lead to an incomplete reaction:
-
Catalyst Inactivity: The catalyst may have lost activity due to improper storage or handling. Ensure you are using a fresh or properly activated catalyst.
-
Catalyst Poisoning: The nitrogen atom in pyridine can act as a catalyst poison.[5] Using an acidic solvent or adding a small amount of acid can protonate the nitrogen, reducing its poisoning effect. Impurities in the starting material or solvent can also poison the catalyst.
-
Insufficient Hydrogen Pressure: Some catalysts require higher hydrogen pressure to be effective. If you are using balloon pressure, consider moving to a Parr shaker or a high-pressure autoclave.
-
Inadequate Mixing: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
Q4: I am observing a significant amount of a side product with a similar mass to my starting material. What could it be?
This is likely a partially hydrogenated intermediate, such as 3-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine . This occurs when the hydrogenation is incomplete. To drive the reaction to completion, you can try increasing the reaction time, hydrogen pressure, or catalyst loading.
Troubleshooting Guide for Side Product Removal
This guide will help you identify and remove common side products encountered during the synthesis of this compound.
Problem 1: Presence of Unreacted 3-(4-Methoxybenzyl)pyridine
-
Identification:
-
TLC: The starting material will have a different Rf value than the product. It is typically less polar.
-
¹H NMR: Look for the characteristic aromatic proton signals of the pyridine ring in your crude product spectrum.
-
-
Removal Strategy:
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) will separate the more polar piperidine product from the less polar pyridine starting material. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of the amine product.
-
Acid-Base Extraction: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will move to the aqueous layer as its hydrochloride salt, while the less basic pyridine starting material may remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the pure product back into an organic solvent.
-
Problem 2: Formation of Partially Hydrogenated Intermediates
-
Identification:
-
TLC: These intermediates will have Rf values between the starting material and the final product.
-
¹H NMR: The spectrum will be complex, showing a mixture of aromatic and aliphatic signals that do not correspond to either the pure starting material or the product.
-
Mass Spectrometry: You will observe a mass corresponding to the addition of 2 or 4 hydrogen atoms to the starting material.
-
-
Removal Strategy:
-
Re-subject to Reaction Conditions: The easiest approach is often to re-subject the crude mixture to the hydrogenation conditions to drive the reaction to completion.
-
Column Chromatography: Similar to removing the starting material, column chromatography can effectively separate the partially hydrogenated intermediates.
-
Problem 3: Hydrogenolysis of the Methoxy or Benzyl Group
-
Identification:
-
3-(4-Hydroxybenzyl)piperidine:
-
Mass Spectrometry: A mass corresponding to the loss of a methyl group (14 Da) from the desired product.
-
¹H NMR: Disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad singlet for the phenolic hydroxyl group.
-
-
3-Methylpiperidine:
-
Mass Spectrometry: A significantly lower mass corresponding to C₆H₁₃N.
-
¹H NMR: Absence of the aromatic and methoxy signals.
-
-
-
Removal Strategy:
-
Column Chromatography: Both of these byproducts have different polarities compared to the desired product and can be separated by column chromatography.
-
Crystallization/Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be an effective way to remove these impurities.
-
Quantitative Data Summary
| Impurity Type | Typical Identification Method | Recommended Removal Technique | Expected Purity after Purification |
| Unreacted Starting Material | TLC, ¹H NMR | Column Chromatography, Acid-Base Extraction | >98% |
| Partially Hydrogenated Intermediates | TLC, ¹H NMR, Mass Spec | Re-hydrogenation, Column Chromatography | >98% |
| Hydrogenolysis Byproducts | ¹H NMR, Mass Spec | Column Chromatography, Recrystallization | >98% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and adding silica gel. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 dichloromethane/methanol).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol. The addition of 0.5% triethylamine to the eluent system is recommended to prevent peak tailing of the amine product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (50 mL for 1g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 25 mL). Combine the aqueous layers. The product is now in the aqueous phase as the hydrochloride salt.
-
Basification: Cool the combined aqueous layers in an ice bath and make them basic (pH > 12) by the slow addition of a concentrated NaOH solution.
-
Extraction of Pure Product: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visual Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-(4-Methoxybenzyl)piperidine
Welcome to the technical support center for the purification of 3-(4-Methoxybenzyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
A1: A common and effective method for the synthesis of 3-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[1] Therefore, it is highly probable that this compound is synthesized via the reduction of 3-(4-methoxybenzyl)pyridine.
Likely Impurities:
-
Unreacted Starting Material: 3-(4-methoxybenzyl)pyridine.
-
Partially Hydrogenated Intermediates: Various di- and tetra-hydropyridine intermediates.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Platinum(IV) oxide, Palladium on carbon).
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Byproducts of Over-reduction: Hydrogenolysis of the methoxy group to a hydroxyl group or complete saturation of the aromatic ring, although less common under controlled conditions.
Q2: My crude this compound is a dark-colored oil. What causes this and how can I address it?
A2: The dark coloration is often due to residual palladium or platinum catalyst from the hydrogenation step or the formation of colored byproducts. Before proceeding with chromatographic purification, it is advisable to pass the crude product through a short plug of Celite® or silica gel to remove baseline impurities and catalyst residues.
Q3: I am observing significant tailing of my product during silica gel column chromatography. What is the reason and how can I resolve this?
A3: Tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the eluent. Triethylamine (Et₃N) at a concentration of 0.5-2% (v/v) is typically effective in suppressing the unwanted interactions and improving peak shape.
-
Use of Deactivated Silica: Employing silica gel that has been pre-treated with a base can also mitigate tailing.
-
Alternative Stationary Phase: In some cases, using a different stationary phase, such as neutral or basic alumina, can be beneficial.
Q4: I am struggling to achieve good separation between my product and a closely eluting impurity. What can I do?
A4: Achieving good separation between structurally similar compounds can be challenging.
Troubleshooting Steps:
-
Optimize Eluent Polarity: Carefully adjust the solvent system. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using thin-layer chromatography (TLC) to identify the optimal conditions.
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.
-
Fraction Collection: Collect smaller fractions to minimize cross-contamination of the product with the impurity.
Q5: My product "oils out" during recrystallization instead of forming crystals. How can I induce crystallization?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the presence of impurities or cooling the solution too rapidly.
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Seed Crystals: If available, add a single, pure crystal of the product to the cooled solution to induce crystallization.
-
Solvent System Adjustment: If a single solvent is problematic, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be employed. Dissolve the compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes slightly turbid, then allow it to cool slowly.
Purification Strategy Workflow
Caption: A typical workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on the successful purification of a structurally similar compound, 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, and general principles for purifying piperidine derivatives.[2]
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Dry-pack the column with silica gel (230-400 mesh).
-
Wet the silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to a free-flowing powder.
-
Carefully add the dried silica with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from column chromatography or for purifying a crude solid.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
A suitable single solvent will dissolve the compound when hot but result in poor solubility upon cooling.
-
Alternatively, a solvent pair like hexane/ethyl acetate can be used.
-
-
Recrystallization Procedure (Two-Solvent System):
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle warming.
-
Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation
| Purification Method | Typical Eluent/Solvent System | Expected Purity | Key Considerations |
| Flash Column Chromatography | Hexane/Ethyl Acetate gradient (e.g., 5% to 20% EtOAc) + 1% Et₃N | >95% | The addition of triethylamine is crucial to prevent peak tailing. |
| Recrystallization | Hexane/Ethyl Acetate or Ethanol/Water | >99% | Slow cooling is essential for the formation of well-defined, pure crystals. |
| Acid-Base Extraction | Diethyl ether and 1M HCl(aq) / 1M NaOH(aq) | Variable | Useful for removing non-basic impurities. The product will be in the aqueous layer after acidification and in the organic layer after basification. |
Troubleshooting Common Purification Issues
References
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 3-(4-Methoxybenzyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up synthesis of 3-(4-Methoxybenzyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route to this compound?
A1: A convenient and scalable method is a one-pot synthesis involving the addition of a 4-methoxybenzylmagnesium halide Grignard reagent to pyridine-3-carboxaldehyde, followed by deoxygenation and catalytic hydrogenation of the resulting intermediate. This approach avoids the isolation of intermediates, making it efficient for larger-scale production.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the Grignard reaction and the catalytic hydrogenation. Grignard reactions are highly exothermic and can be difficult to initiate, posing a risk of a runaway reaction.[2][3][4] Hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon), which requires specialized equipment and careful handling to prevent fires or explosions.
Q3: What are the key parameters to control during the scale-up of the Grignard reaction?
A3: Key parameters for a successful and safe scale-up of the Grignard reaction include:
-
Initiation: Ensuring a smooth and controlled initiation is critical. This can be achieved by using activators like iodine or 1,2-dibromoethane, or by adding a small amount of a pre-formed Grignard reagent.
-
Temperature Control: Due to the exothermic nature of the reaction, efficient heat removal is crucial. The reaction temperature should be carefully monitored and controlled to prevent a runaway reaction.
-
Addition Rate: The Grignard reagent or the aldehyde should be added slowly and at a controlled rate to manage the heat generated.
-
Solvent: Anhydrous solvents, typically ethers like THF or 2-MeTHF, are essential for the reaction's success. 2-MeTHF is often preferred for scale-up due to its higher boiling point and better safety profile.[4]
Q4: What are common challenges during the hydrogenation step at scale?
A4: Common challenges during the scale-up of the hydrogenation of the pyridine intermediate include:
-
Catalyst Activity and Loading: The activity of the palladium on carbon (Pd/C) catalyst can vary between batches. Catalyst loading may need to be optimized for larger scales to ensure complete reaction without excessive cost.
-
Mass Transfer: Efficient mixing is required to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. Inadequate agitation can lead to slow or incomplete reactions.
-
Heat Removal: Hydrogenation is also an exothermic process. A robust cooling system is necessary to maintain the desired reaction temperature.
-
Catalyst Handling: Pd/C is flammable, especially when dry and saturated with hydrogen. Careful handling procedures, such as working with a wetted catalyst, are essential.
Q5: What are the expected impurities in the final product?
A5: Potential impurities in this compound synthesized via the one-pot method include:
-
Unreacted Starting Materials: Residual pyridine-3-carboxaldehyde or 4-methoxyphenylacetic acid (if used as a precursor for the Grignard reagent).
-
Partially Hydrogenated Intermediates: Such as 3-(4-methoxybenzyl)pyridine.
-
Over-hydrogenated Byproducts: Hydrogenolysis of the methoxy group to a hydroxyl group, or saturation of the aromatic ring.
-
Side-products from the Grignard Reaction: Wurtz-type coupling products from the Grignard reagent.[4]
-
Residual Palladium: The final product must be tested for and cleared of any residual palladium from the catalyst.
Troubleshooting Guides
Issue 1: Grignard Reaction Fails to Initiate or is Sluggish
| Possible Cause | Troubleshooting Step |
| Wet glassware or solvent | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and that anhydrous solvents are used. |
| Impure magnesium | Use high-purity magnesium turnings. Briefly grind the magnesium in a dry mortar and pestle to expose a fresh surface. |
| Inactive magnesium surface | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension to activate the surface. |
| Low reaction temperature | Gently warm the flask to initiate the reaction. Be prepared to cool it immediately once the reaction starts. |
| Impurities in the halide | Ensure the 4-methoxybenzyl halide is pure and dry. |
Issue 2: Low Yield in the Grignard Reaction
| Possible Cause | Troubleshooting Step |
| Side reactions (e.g., Wurtz coupling) | Add the 4-methoxybenzyl halide to the magnesium suspension at a controlled rate. Consider using a more dilute solution. |
| Grignard reagent decomposition | Maintain a dry, inert atmosphere (nitrogen or argon) throughout the reaction. |
| Incomplete reaction | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or GC. |
Issue 3: Incomplete or Slow Hydrogenation
| Possible Cause | Troubleshooting Step |
| Catalyst poisoning | Ensure starting materials and solvent are free of sulfur or other catalyst poisons. |
| Poor catalyst quality | Use a fresh, high-quality Pd/C catalyst. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure within the safe limits of the reactor. |
| Poor mass transfer | Increase the agitation speed to ensure the catalyst is well suspended and there is good gas-liquid mixing. |
| Incorrect solvent | Acetic acid is often used as a solvent for pyridine hydrogenations as it protonates the nitrogen, making the ring more susceptible to reduction. |
Issue 4: Product Purity is Low After Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete hydrogenation | Increase reaction time, hydrogen pressure, or catalyst loading. |
| Presence of side-products | Optimize the Grignard reaction conditions to minimize side-product formation. |
| Inefficient work-up | During the aqueous work-up, carefully adjust the pH to ensure the product is in its free base form for efficient extraction. |
| Ineffective purification | Consider purification by vacuum distillation or crystallization of a salt form (e.g., hydrochloride) to remove impurities. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Conceptual Scale-Up Parameters for the One-Pot Synthesis
| Parameter | Lab-Scale (Conceptual) | Pilot-Scale (Conceptual) |
| Grignard Reaction | ||
| 4-Methoxybenzyl Chloride | 1.0 equiv | 1.0 equiv |
| Magnesium Turnings | 1.2 equiv | 1.1 equiv |
| Pyridine-3-carboxaldehyde | 0.9 equiv | 0.95 equiv |
| Solvent | Anhydrous THF | Anhydrous 2-MeTHF |
| Temperature | 25-50°C | 40-60°C |
| Hydrogenation | ||
| Catalyst | 5 mol% 10% Pd/C | 2-3 mol% 10% Pd/C |
| Solvent | Acetic Acid | Acetic Acid |
| Hydrogen Pressure | 50 psi | 100-150 psi |
| Temperature | 25-40°C | 40-60°C |
| Overall Yield | 60-75% | 70-85% (optimized) |
| Purity (Crude) | 85-90% | 90-95% |
Note: This data is conceptual and based on typical observations during scale-up. Actual results may vary.
Experimental Protocols
Lab-Scale One-Pot Synthesis of this compound
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equiv). Add a small crystal of iodine. In the dropping funnel, place a solution of 4-methoxybenzyl chloride (1.0 equiv) in anhydrous THF. Add a small portion of the halide solution to the magnesium and gently warm to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Addition to Aldehyde: Cool the Grignard reagent to 0°C. Add a solution of pyridine-3-carboxaldehyde (0.9 equiv) in anhydrous THF dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up and Intermediate Preparation: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrogenation: Dissolve the crude intermediate in acetic acid. Add 10% Pd/C (5 mol%). Place the mixture in a Parr hydrogenator and purge with hydrogen. Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Final Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with 2M NaOH until pH > 12. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by vacuum distillation to afford this compound.
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting guide for the Grignard reaction step.
Caption: Troubleshooting guide for the catalytic hydrogenation step.
References
- 1. dchas.org [dchas.org]
- 2. acs.org [acs.org]
- 3. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Preventing byproduct formation during the synthesis of piperidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to piperidine derivatives?
A1: The most prevalent methods for synthesizing the piperidine core include the catalytic hydrogenation of pyridine precursors, reductive amination of dicarbonyl compounds, and various intramolecular cyclization strategies.[1][2] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the piperidine ring.
Q2: Why is it often necessary to use a protecting group for the piperidine nitrogen?
A2: The secondary amine of the piperidine ring is nucleophilic and can participate in various side reactions, such as acylation, alkylation, and arylation.[3] It can also act as a ligand for metal catalysts, leading to catalyst deactivation.[4] Protecting the nitrogen, commonly by converting it to a carbamate like Boc or Cbz, mitigates its nucleophilicity and prevents these undesired reactions.[3][4]
Q3: What is an orthogonal protection strategy and why is it useful?
A3: An orthogonal protection strategy involves using multiple protecting groups in a molecule that can be removed under different conditions without affecting each other.[3] For instance, an acid-labile N-Boc group can be removed with an acid like TFA without cleaving a fluoride-labile O-TBDMS group, and vice-versa.[3] This allows for selective functionalization of different parts of the molecule.
Q4: How can I purify piperidine from pyridine impurities?
A4: Simple fractional distillation is often ineffective for separating piperidine and pyridine due to the formation of a constant boiling azeotropic mixture.[5] A more effective method is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of piperidine derivatives and offers potential solutions.
Issue 1: Incomplete Reduction during Hydrogenation of Pyridine Derivatives
Problem: My reaction is sluggish, and I'm observing significant amounts of partially hydrogenated byproducts such as dihydropyridines and tetrahydropyridines.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient H₂ Pressure | Increase the hydrogen pressure to enhance the rate of hydrogenation and favor the formation of the fully saturated piperidine ring.[1] |
| Low Catalyst Loading | Optimize the catalyst loading. A typical range is 5-10 mol%. Insufficient catalyst can lead to incomplete conversion.[1] |
| Catalyst Inactivity | Change the catalyst. Rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C) for pyridine hydrogenation.[1] Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[1][5] |
| Low Temperature | Elevate the reaction temperature. This can improve the reaction rate, but caution is advised as it may also increase side reactions.[1] |
| Solvent Choice | Use a suitable solvent. Protic solvents like acetic acid or ethanol are commonly used and can enhance the reaction rate.[1] |
Issue 2: N-Alkylation Byproduct Formation
Problem: I am observing the formation of N-alkylated piperidines, particularly when using alcoholic solvents at elevated temperatures.
Possible Causes & Solutions:
| Cause | Solution |
| Reaction with Alcoholic Solvent | The newly formed piperidine can act as a nucleophile and react with the alcohol solvent.[1] Lowering the reaction temperature can mitigate this side reaction.[1] |
| Inappropriate Solvent | Switch to a non-alkylating solvent such as ethyl acetate or an ethereal solvent.[1] |
| Unprotected Piperidine Nitrogen | If the synthetic route allows, protecting the nitrogen of the piperidine ring in situ can be an effective strategy, although this will add extra steps to the synthesis.[1] |
Issue 3: Low Yield in Sonogashira Coupling Reactions
Problem: My Sonogashira coupling reaction to form a phenylethynyl piperidine derivative is resulting in a low yield of the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Catalyst | The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous and properly degassed.[4] |
| Insufficient Temperature | If the reaction is sluggish at room temperature, consider increasing the temperature to 50-70 °C.[4] |
| Poor Reagent Quality | Use high-purity solvents and bases. The quality of the copper(I) iodide is also critical; use a freshly opened bottle or purify it if necessary.[4] |
| Inappropriate Halide | The reactivity of the halo-piperidine follows the order I > Br >> Cl. If using a bromo- or chloro-piperidine, a more active catalyst system or higher reaction temperatures may be necessary.[4] |
Issue 4: Formation of Homocoupling Byproduct in Sonogashira Reactions
Problem: I am observing a significant amount of the homocoupled product of phenylacetylene (Glaser coupling byproduct).
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Oxygen | This is a common side reaction, especially in the presence of oxygen.[4] Ensure the reaction is thoroughly deoxygenated by bubbling an inert gas through the solvent before adding the catalyst. |
| Copper(I) Co-catalyst | Running the reaction under copper-free conditions is an effective strategy to prevent this side reaction.[4] |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[3]
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Separate the organic layer.
-
Extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the N-Boc protected product.
Protocol 2: Catalytic Hydrogenation of a Pyridine Derivative
This protocol provides a general procedure for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).[5]
Materials:
-
Substituted pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Carefully add PtO₂ (typically 1-5 mol%) to the solution.
-
Seal the reactor and purge it with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure and proceed with the appropriate workup and purification.
Visualizations
Caption: General workflow for N-protection and deprotection.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Stereoselective Synthesis of Substituted Piperidines
Welcome to the technical support center for the stereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Cyclization Reactions
Q1: My piperidine synthesis via a [4+2] cycloaddition is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the stereoselectivity?
Possible Causes:
-
Reaction Mechanism: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can be influenced by the choice of Lewis acid.[1]
-
Substrate Structure: Acyclic dienes can exhibit lower diastereoselectivity compared to their cyclic counterparts.[1]
-
Reaction Conditions: Temperature and catalyst choice can significantly impact the stereochemical outcome.[1]
Troubleshooting Suggestions:
-
Optimize the Catalyst: The choice of catalyst is critical. For instance, in rhodium-catalyzed [2+2+2] cycloadditions, [Rh(C2H4)2Cl]2 has been shown to be an efficient precatalyst, and the selection of appropriate chiral ligands, such as TADDOL-based phosphoramidites, can lead to high enantioselectivity.[2]
-
Employ Cyclic Dienes: Using cyclic dienes in your reaction can often lead to higher diastereoselectivities.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can help minimize the formation of undesired side products and may favor the formation of a single diastereomer.[1]
-
Consider Hydrogen Pressure: In hydrogenation reactions for creating substituted piperidines, increasing the hydrogen pressure (e.g., from 30 to 80 bar) can sometimes favor the formation of the cis isomer.[1]
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Q2: I am using a chiral catalyst for an asymmetric synthesis of a substituted piperidine, but the enantiomeric excess (e.e.) is consistently low. What factors should I investigate?
Possible Causes:
-
Catalyst Activity/Stability: The catalyst may be degrading under the reaction conditions or may not be active enough.
-
Ligand Choice: The chiral ligand may not be providing sufficient steric or electronic influence to effectively control the stereochemistry.
-
Solvent Effects: The solvent can play a crucial role in the transition state geometry and, consequently, the enantioselectivity.
-
Substrate-Catalyst Mismatch: The chosen catalyst system may not be optimal for the specific substrate being used.
Troubleshooting Suggestions:
-
Ligand Modification: The electronic properties of the catalyst can be optimized through ligand modification. This has been shown to enhance reactivity and enantioselectivity in the catalytic asymmetric hydrogenation of N-iminopyridinium ylides.[3]
-
Solvent Screening: Perform a solvent screen to identify the optimal solvent for your reaction. For example, in some organocatalytic syntheses, the use of benzonitrile or acetonitrile has been shown to effectively prevent product racemization.[4]
-
Catalyst System Evaluation: Explore different catalyst systems. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have demonstrated high yields and excellent enantioselectivity for the synthesis of 3-substituted tetrahydropyridines.[5]
-
Chemo-Enzymatic Approaches: Consider a chemo-enzymatic strategy. A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines to stereo-defined piperidines.[6]
Issue 3: Difficulty in Controlling Stereochemistry of 2,6-Disubstituted Piperidines
Q3: I am struggling to control the relative and absolute stereochemistry during the synthesis of 2,6-disubstituted piperidines. What are some reliable strategies?
Background: The stereoselective synthesis of 2,6-disubstituted piperidines is a common challenge due to the presence of two stereocenters. Several methods have been developed to address this.[7]
Recommended Strategies:
-
Chiral Auxiliary-Based Methods: The use of chiral auxiliaries can effectively control the stereochemistry. For example, arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into 2,6-cis-substituted piperidinones.[8][9]
-
Intramolecular Michael-type Reaction: An intramolecular Michael-type reaction involving β'-amino-α,β-unsaturated ketones can be used to prepare 2,6-disubstituted piperidines in a diastereoselective manner, providing access to 2,6-trans-piperidines.
-
Iridium-Catalyzed Allylic Cyclization: This method can be used as a configurational switch for the stereoselective synthesis of 2,6-disubstituted piperidines.[10]
-
Reductive Amination of Diketones: Diastereoselective intramolecular double reductive amination of chiral 1,5-diketones is another effective strategy.
Data Presentation: Impact of Reaction Conditions on Stereoselectivity
The following tables summarize quantitative data from various studies, illustrating how different parameters can influence the stereoselectivity of piperidine synthesis.
Table 1: Effect of Catalyst and Ligand on Enantioselectivity in Rh-Catalyzed [2+2+2] Cycloaddition [2]
| Entry | Ligand | Yield (%) | e.e. (%) |
| 1 | (S)-BINAP | 85 | 92 |
| 2 | (R)-MeO-BIPHEP | 78 | 88 |
| 3 | (S)-SEGPHOS | 91 | 95 |
| 4 | TADDOL-based Phosphoramidite | 95 | >99 |
Table 2: Influence of Solvent on an Organocatalytic Asymmetric Synthesis [4]
| Entry | Solvent | Yield (%) | e.e. (%) |
| 1 | Toluene | 75 | 85 |
| 2 | Dichloromethane | 82 | 90 |
| 3 | Acetonitrile | 88 | 97 |
| 4 | Benzonitrile | 90 | 97 |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines[11]
-
Catalyst Preparation: To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).
-
Solvent and Reaction: Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C. Stir the reaction at this temperature for the specified time (typically 1.5 to 4 days), monitoring progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.
Protocol 2: Chemo-Enzymatic Synthesis of Stereo-Enriched Piperidines[6][11]
-
Buffer and Reagent Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5). To this buffer, add D-glucose (50 mM), NADP⁺ (1 mM), catalase, glucose dehydrogenase (GDH), and the desired Ene-Imine Reductase (EneIRED).
-
Substrate Addition: To the buffered enzyme solution, add the N-substituted tetrahydropyridine (THP) substrate to a final concentration of 10 mM.
-
Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.
-
Workup: After 24 hours, quench the reaction by adding an equal volume of isopropanol. Centrifuge the mixture to precipitate the enzymes and remove the supernatant.
-
Extraction: Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
Protocol 3: Rh-Catalyzed Asymmetric Reductive Heck Reaction[5][11]
-
Catalyst Pre-formation: In a glovebox, to a vial add [Rh(COD)Cl]₂ (1.0 equiv), a chiral diene ligand (2.2 equiv), and THF. Stir for 30 minutes.
-
Reaction Setup: To a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.
-
Reagent Addition: Add toluene, THF, and water in a 1:1:1 ratio. Add aqueous CsOH (2.0 equiv).
-
Reaction: Stir the reaction mixture at 70 °C for 20 hours.
-
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
Visualizations
The following diagrams illustrate key workflows and concepts in the stereoselective synthesis of substituted piperidines.
Caption: General experimental workflow for stereoselective piperidine synthesis.
Caption: Troubleshooting guide for low diastereoselectivity.
Caption: Key strategies for achieving high stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Poor Solubility of 3-(4-Methoxybenzyl)piperidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-methoxybenzyl)piperidine derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your research.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor water solubility?
A1: The poor aqueous solubility of these derivatives often stems from a combination of factors. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, can be rendered nonpolar by lipophilic substituents.[1] The 4-methoxybenzyl group, in particular, contributes to the hydrophobicity of the molecule. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can hinder its dissolution in water.[2]
Q2: How does pH influence the solubility of my compound?
A2: The piperidine nitrogen in your derivative is basic.[1] In acidic conditions (low pH), this nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral, free base form which is predominant at neutral or basic pH.[1] Therefore, creating a pH-solubility profile is a crucial step in understanding and overcoming solubility issues.[1]
Q3: What are the initial steps I should take to improve the solubility of my this compound derivative for in vitro assays?
A3: The most direct initial approaches involve:
-
pH Adjustment: Given the basic nature of the piperidine moiety, preparing solutions in a slightly acidic buffer (e.g., pH 3-5) can dramatically increase solubility by forming a soluble salt.[1]
-
Use of Co-solvents: Employing water-miscible organic solvents, such as DMSO, ethanol, or polyethylene glycols (PEGs), can help to solubilize the compound.[3] It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system, typically ≤1% for DMSO in biological assays.[1]
Troubleshooting Specific Issues
Issue: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my biological assay.
Answer: This is a common challenge for poorly soluble compounds. Here are several strategies to address this:[1]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent.[1]
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in the aqueous buffer can help to maintain the compound's solubility by forming micelles.[3]
Issue: Adjusting the pH and using co-solvents is not providing sufficient solubility for my in vivo studies.
Answer: For in vivo applications requiring higher concentrations, more advanced formulation strategies are necessary:
-
Salt Formation: Synthesizing a stable salt of your compound (e.g., hydrochloride, mesylate) can significantly improve its aqueous solubility and dissolution rate.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like your piperidine derivative, forming an inclusion complex with enhanced aqueous solubility.[1][2][4]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the solid compound, which can lead to a faster dissolution rate.[2][3][5]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[2][5]
Data Presentation: Solubility Enhancement Strategies
The following tables summarize the potential impact of different strategies on the solubility of piperidine derivatives.
Table 1: Effect of pH on the Solubility of a Model Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.01 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | > 10 |
| Citrate Buffer | 4.0 | 1-5 |
Table 2: Comparison of Advanced Formulation Strategies
| Strategy | Principle | Potential Fold Increase in Solubility | Considerations |
| Salt Formation | Ionization of the basic piperidine nitrogen | 10 - 1000x | Requires an ionizable group; potential for disproportionation. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule | 10 - 100x | Stoichiometry dependent; potential for toxicity at high concentrations.[1] |
| Particle Size Reduction | Increased surface area for dissolution | 2 - 10x | Can improve dissolution rate more than equilibrium solubility.[2] |
| Lipid-Based Formulations | Solubilization in a lipid matrix | 10 - 500x | Dependent on the specific formulation; may alter ADME properties.[2] |
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol provides a method for determining the kinetic solubility of a compound, which is a measure of its solubility under non-equilibrium conditions and is often used in early drug discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a known volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The highest concentration that does not show significant precipitation is considered the kinetic solubility.[6]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium (thermodynamic) solubility of a compound, which is a more accurate measure of its intrinsic solubility.[7]
-
Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer). Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reporting: Express the solubility in mg/mL or µg/mL at the specified temperature and pH.[1]
Visualizations
Caption: A logical workflow for addressing poor solubility of piperidine derivatives.
Caption: Encapsulation by cyclodextrins improves the solubility of hydrophobic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
Methods for removing colored impurities from piperidine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine compounds. The focus is on effective methods for removing colored impurities often encountered during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: My piperidine compound has a yellow or brownish tint. What is the likely cause of this discoloration?
A1: A yellow to brown discoloration in piperidine and its derivatives is most commonly due to oxidation products.[1][2] Piperidines are susceptible to air oxidation, which can lead to the formation of colored impurities.[1][2] The presence of residual starting materials or byproducts from the synthesis can also contribute to the color.
Q2: What are the primary methods for removing colored impurities from piperidine compounds?
A2: The most common and effective methods for decolorizing piperidine compounds are:
-
Distillation: Highly effective for liquid piperidines, especially for removing the common yellow tint caused by oxidation.[3]
-
Recrystallization with Activated Carbon: A powerful technique for purifying solid piperidine derivatives. Activated carbon is added to the hot solution to adsorb colored impurities.[4][5]
-
Chromatography: Versatile for both solid and liquid compounds, with techniques like flash chromatography and preparative HPLC being particularly useful.[2][3]
-
Acid-Base Extraction: Useful for separating the basic piperidine compound from neutral or acidic impurities that may be colored.[2]
Q3: How can I prevent my purified piperidine from developing color during storage?
A3: To prevent discoloration during storage, purified piperidine should be stored under an inert atmosphere, such as nitrogen or argon, to protect it from oxygen.[3] It should also be stored in a cool, dark place to minimize degradation from heat and light.[6]
Q4: Is it necessary to remove a slight yellow tint from my piperidine compound?
A4: The necessity of removing a slight color depends on the intended application. For many synthetic purposes, a pale yellow color may not interfere with subsequent reactions. However, for applications in drug development and for compounds intended for biological assays, high purity and a colorless appearance are often required.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of piperidine compounds.
Activated Carbon Treatment
Problem: After treatment with activated carbon, my solution is still colored.
| Possible Cause | Suggested Solution |
| Insufficient Amount of Activated Carbon | Add a small, additional portion of activated carbon to the hot solution and continue to heat for a short period.[5] Avoid adding a large excess, as it can adsorb your product and reduce the yield.[7] |
| Ineffective Adsorption | Ensure the solution is hot when adding the activated carbon, as adsorption is often more effective at higher temperatures. Allow sufficient contact time with stirring or refluxing for the carbon to adsorb the impurities. |
| Highly Concentrated Impurities | The concentration of colored impurities may be too high for a single activated carbon treatment. Consider a preliminary purification step, such as acid-base extraction, before recrystallization with activated carbon. |
| Charcoal Fines Passing Through Filter | Use a finer filter paper or a pad of filter aid (e.g., Celite) over the filter paper during the hot filtration step to ensure all fine carbon particles are removed. |
Distillation
Problem: I am unable to completely separate my piperidine compound from a colored impurity by distillation.
| Possible Cause | Suggested Solution |
| Formation of an Azeotrope | Some impurities, like pyridine, form azeotropes with piperidine, making separation by simple distillation difficult.[3] For a piperidine-pyridine mixture, consider azeotropic distillation by adding water or a non-aromatic hydrocarbon like toluene.[3][8] This will form a new, lower-boiling azeotrope with the impurity, allowing for its removal. |
| Boiling Points are Too Close | If the boiling points of your compound and the impurity are very close, a simple distillation setup may not be sufficient. Use a fractionating column with a higher number of theoretical plates (e.g., a longer column or one with more efficient packing material) to improve separation.[3] |
| Thermal Decomposition | If the compound is decomposing at its atmospheric boiling point, leading to discoloration, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[9] |
Recrystallization
Problem: My piperidine compound "oils out" instead of forming crystals during recrystallization.
| Possible Cause | Suggested Solution |
| Solution is Supersaturated | The solution may be too concentrated, or the cooling rate is too rapid. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.[10] |
| Melting Point Below Solvent's Boiling Point | The melting point of your compound may be lower than the boiling point of the solvent, causing it to melt rather than dissolve. Choose a solvent with a lower boiling point. |
| Insoluble Impurities Present | The presence of impurities can inhibit crystal formation. Try to remove them by performing a hot filtration before allowing the solution to cool. |
Data Presentation
The following tables provide illustrative quantitative data on the effectiveness of different purification methods. The actual efficiency will vary depending on the specific piperidine compound, the nature of the impurities, and the experimental conditions.
Table 1: Illustrative Efficiency of Activated Carbon Treatment for Color Removal
| Treatment | Initial APHA Color | Final APHA Color | % Color Removal |
| Single Activated Carbon Wash | 450 | 120 | 73.3% |
| Double Activated Carbon Wash | 450 | < 50 | > 88.9% |
| High Impurity Concentration | >1000 | 300 | ~70% |
APHA color is a standard scale for color measurement in liquids.[6] This data is representative and based on general findings for amine purification.
Table 2: Illustrative Purity of Piperidine after Different Distillation Methods
| Distillation Method | Initial Purity (Piperidine %) | Main Impurity | Final Purity (Piperidine %) |
| Simple Distillation | 90% | High-boiling colored polymers | >98% |
| Fractional Distillation | 92% | Pyridine (8%) | ~92% (azeotrope)[11] |
| Azeotropic Distillation (with water) | 92% | Pyridine (8%) | >97%[11] |
Experimental Protocols
Protocol 1: Decolorization of a Solid Piperidine Derivative using Activated Carbon during Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude, colored piperidine derivative in a minimal amount of a suitable hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude solid in the minimum amount of the hot solvent.
-
Addition of Activated Carbon: Allow the solution to cool slightly below its boiling point. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.[5] Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.[12]
-
Hot Filtration: Bring the solution back to a gentle boil for a few minutes. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any other insoluble impurities.[4]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.
Protocol 2: Purification of Liquid Piperidine by Fractional Distillation
-
Drying (Optional): If the piperidine is wet, pre-dry it by adding solid potassium hydroxide (KOH) pellets and letting it stand for several hours.[2]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux) in a well-ventilated fume hood. Ensure all glassware is dry.
-
Distillation: Carefully decant the piperidine into the distillation flask. Heat the flask gently.
-
Fraction Collection: Discard the initial low-boiling fraction. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure piperidine compound (for piperidine, this is 106°C at atmospheric pressure).[2]
-
Storage: Store the purified, colorless piperidine under an inert atmosphere and away from light.
Visualizations
Caption: Workflow for decolorization using activated carbon during recrystallization.
Caption: Troubleshooting logic for distillation-based purification of piperidine compounds.
Safety Precautions
Piperidine and its derivatives can be hazardous. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][11][13] Piperidine is flammable and corrosive; avoid contact with skin and eyes, and keep away from ignition sources.[6][11][13] Refer to the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and Adsorption Isotherms of Amine-Functionalized Magnesium Ferrite Produced Using Sol-Gel Method for Treatment of Heavy Metals in Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
Addressing racemization during the synthesis of chiral piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the critical issue of racemization during the synthesis of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern in the synthesis of chiral piperidines?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity.[1] In pharmaceutical and drug development, the specific three-dimensional arrangement (stereochemistry) of a chiral piperidine is often crucial for its biological activity and selectivity.[2] One enantiomer may be therapeutically active while the other could be inactive or even cause harmful side effects.[1] Therefore, preventing racemization is critical to ensure the synthesis of a safe and effective final product.
Q2: During which common synthetic steps is racemization of chiral piperidines most likely to occur?
A2: Racemization can occur at various stages of a synthetic route. Key steps of concern include:
-
Activation of Carboxylic Acids: In peptide synthesis, which shares mechanistic principles, the activation of an amino acid can lead to an oxazolone intermediate that is prone to racemization.[3][4]
-
Base-Catalyzed Reactions: The presence of a base can facilitate the removal of a proton from a stereogenic center, leading to a planar intermediate (like an enolate) that can be re-protonated from either face, causing racemization.[5][6] This is a common issue in N-alkylation and other functionalization steps.
-
Protecting Group Removal: Both acidic and basic conditions used for the removal of protecting groups (e.g., Boc group removal with strong acid) can sometimes lead to a loss of optical purity.[7]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, increasing its rate.[8]
Q3: What are the primary factors that influence the degree of racemization?
A3: Several factors can influence the extent of racemization during a reaction:
-
Base Strength and Steric Hindrance: Stronger and less sterically hindered bases, such as diisopropylethylamine (DIPEA), are more likely to cause racemization by abstracting a proton from the chiral center.[3][8]
-
Solvent Polarity: The choice of solvent can impact the stability of intermediates. Less polar solvents may help reduce the rate of racemization in some cases.[9]
-
Reaction Temperature: Higher temperatures generally increase the rate of racemization.[8]
-
Activation Time: In reactions involving the activation of a functional group, prolonged time in the activated state before the subsequent reaction can increase the likelihood of racemization.[8]
-
Substrate Structure: The electronic and steric properties of the piperidine derivative itself can make it more or less susceptible to racemization.
Q4: How can I detect and quantify the extent of racemization in my sample?
A4: The most common method for determining the enantiomeric purity of a sample is through chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. This technique separates the enantiomers, allowing for the determination of their relative amounts, which is expressed as enantiomeric excess (ee%). Additionally, specific rotation measurements using a polarimeter can indicate a loss of optical purity if the value is lower than the literature value for the pure enantiomer.
Troubleshooting Guides
Problem 1: Loss of Enantiomeric Excess (ee%) During N-Alkylation
Q: I am observing significant racemization during the N-alkylation of my 2-substituted chiral piperidine with an alkyl halide. How can I prevent this?
A: Direct N-alkylation with alkyl halides often requires a base that can cause epimerization at the C2 position. A milder and more selective alternative is reductive amination.
Recommended Solution: N-Alkylation via Reductive Amination
This method avoids strong bases and often proceeds with high fidelity. It involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.
Experimental Protocol: N-Alkylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the 2-substituted piperidine (1.0 eq.) and the corresponding aldehyde or ketone (1.2 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions.[10] This reagent is selective for the iminium ion over the carbonyl compound.[10]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.[10]
Problem 2: Racemization During C-H Functionalization or Ring Substitution
Q: I am attempting to deprotonate my N-protected chiral piperidine to introduce a substituent, but I am losing stereochemical integrity. What can I do?
A: Deprotonation at a chiral center is inherently risky. The choice of base, temperature, and electrophile quenching strategy is critical. Using a chiral ligand can sometimes direct the deprotonation and subsequent electrophilic attack to preserve or even enhance stereoselectivity.
Recommended Strategies:
-
Use of a Chiral Auxiliary: Temporarily attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions.[11][12] The auxiliary is then cleaved to yield the enantiomerically enriched product.[12]
-
Kinetic Resolution: In some cases, a chiral base can be used to selectively deprotonate one enantiomer of a racemic piperidine, allowing for the separation of enantiomers.[13]
-
Catalytic Enantioselective Methods: Employing a chiral catalyst can enable site- and stereoselective functionalization of C-H bonds, avoiding harsh stoichiometric bases.[14][15]
Table 1: Comparison of Bases for Deprotonation
| Base | Characteristics | Impact on Racemization | Recommended Use |
| n-Butyllithium (n-BuLi) | Strong, non-selective | High risk | Use in combination with a chiral ligand like (-)-sparteine for kinetic resolution.[13] |
| Lithium diisopropylamide (LDA) | Strong, sterically hindered | Moderate risk | Can be effective at low temperatures, but risk remains. |
| Chiral Lithium Amide Bases | Chiral, selective | Low risk | Designed for asymmetric deprotonation, but can be substrate-specific. |
Problem 3: Epimerization During Removal of a Boc Protecting Group
Q: I am observing a slight drop in optical purity after removing an N-Boc group with HCl in dioxane. What could be the cause and how can I avoid it?
A: While acidic conditions are generally considered safe for stereocenters alpha to an electron-withdrawing group, racemization can still occur.[7] The mechanism might involve reversible ring-opening or transient formation of an achiral intermediate. The nitrogen atom itself can also be a stereocenter that inverts, potentially altering the equilibrium of diastereomers if another stereocenter is present.[7]
Recommended Solutions:
-
Milder Acidic Conditions: Try using a milder acid or a different solvent system. For example, trifluoroacetic acid (TFA) in DCM is a common alternative.
-
Lower Temperature: Perform the deprotection at 0 °C or lower to minimize potential side reactions.
-
Alternative Protecting Groups: If racemization persists, consider using a protecting group that can be removed under orthogonal conditions (e.g., a Cbz group removable by hydrogenation).
Workflow for Optimizing Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
General Mechanisms and Prevention Strategies
Mechanism of Base-Catalyzed Racemization
A common pathway for racemization involves the abstraction of a proton from a stereogenic carbon atom by a base. This is particularly prevalent when the carbon is adjacent to a group that can stabilize the resulting negative charge, such as a carbonyl or aryl group. The resulting planar carbanion or enolate can be protonated from either face, leading to a racemic mixture.
Caption: General mechanism of base-catalyzed racemization.
Table 2: Summary of Strategies to Mitigate Racemization
| Strategy | Principle | When to Use | Key Considerations |
| Use of Hindered Bases | Steric bulk prevents the base from easily accessing the alpha-proton.[8] | In any base-mediated reaction involving a chiral center. | Use bases like 2,4,6-collidine instead of DIPEA or NMM.[3][8] |
| Lower Reaction Temperature | Reduces the kinetic energy available to overcome the activation barrier for racemization.[9] | For reactions known to be prone to epimerization, especially if heating is required. | May slow down the desired reaction, requiring longer reaction times. |
| Use of Chiral Auxiliaries | The auxiliary directs the stereochemical outcome of a reaction.[11][16] | When creating new stereocenters or functionalizing near an existing one. | Requires additional steps for attachment and removal of the auxiliary.[12] |
| Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomer.[14][17] | For key bond-forming reactions to establish the chiral piperidine core. | Catalyst selection can be substrate-specific and requires optimization. |
| Reductive Amination | Milder alternative to direct N-alkylation with alkyl halides and a strong base.[10] | For N-alkylation of chiral piperidines. | The required aldehyde or ketone must be available. |
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-(4-Methoxybenzyl)piperidine and Ifenprodil as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two piperidine derivatives, 3-(4-Methoxybenzyl)piperidine and ifenprodil, in the context of their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. While extensive experimental data is available for ifenprodil, a well-established GluN2B subunit-selective antagonist, there is a notable lack of published experimental data characterizing the NMDA receptor activity of this compound. This guide will present the comprehensive data for ifenprodil and offer a structural comparison and potential structure-activity relationship (SAR) insights for this compound.
Introduction to NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, NMDA receptor antagonists are of significant interest for therapeutic development.[2] Ifenprodil is a classic example of a non-competitive, subunit-selective NMDA receptor antagonist, primarily targeting receptors containing the GluN2B subunit.[3][4] This selectivity is thought to offer a better side-effect profile compared to non-selective NMDA receptor blockers.[5]
Ifenprodil: A Well-Characterized GluN2B Antagonist
Ifenprodil acts as a negative allosteric modulator, binding to a site at the interface of the GluN1 and GluN2B N-terminal domains.[6] This binding stabilizes a closed conformation of the ion channel, thereby inhibiting receptor function.[7]
Quantitative Data for Ifenprodil
The following tables summarize key quantitative data for ifenprodil's interaction with NMDA receptors, compiled from various experimental studies.
Table 1: Binding Affinity and Potency of Ifenprodil
| Parameter | Receptor/Subunit | Value | Species | Assay Type | Reference |
| IC₅₀ | NR1A/NR2B | 0.34 µM | Rat | Electrophysiology (Xenopus oocytes) | [4] |
| IC₅₀ | NR1A/NR2A | 146 µM | Rat | Electrophysiology (Xenopus oocytes) | [4] |
| IC₅₀ | NMDA-induced currents | 0.75 µM (high-affinity) | Rat | Whole-cell patch clamp (hippocampal neurons) | [7] |
| IC₅₀ | NMDA-induced currents | 161 µM (low-affinity) | Rat | Whole-cell patch clamp (hippocampal neurons) | [7] |
| Kᵢ (σ1R) | Sigma-1 Receptor | 13 nM | - | Radioligand Binding | |
| Kᵢ (σ2R) | Sigma-2 Receptor | 1.89 nM | - | Radioligand Binding | |
| Kᵢ (GluN1/2B) | GluN1/GluN2B | 11 nM | - | Radioligand Binding |
Table 2: Pharmacokinetic Properties of Ifenprodil
| Parameter | Value | Species | Route of Administration | Reference |
| Metabolism | Primarily via glucuronidation of the phenolic group | Rat | - |
Note: Detailed pharmacokinetic data for ifenprodil is limited in the public domain.
This compound: An Uncharacterized Analog
Extensive literature searches did not yield any direct experimental data quantifying the NMDA receptor antagonist activity of this compound. This compound is commercially available and has been used as a synthetic intermediate in the preparation of other molecules.[8]
Structural Comparison and SAR Insights
Ifenprodil is a 4-benzylpiperidine derivative, while the compound is a 3-benzylpiperidine derivative. Key structural features of ifenprodil and its analogs that are important for GluN2B antagonist activity include:
-
A basic piperidine nitrogen: Essential for interaction with the receptor.
-
A substituted benzyl group: The nature and position of substituents on this ring influence potency and selectivity.
-
A second aromatic ring: In ifenprodil, this is a hydroxyphenyl group linked by an ethyl alcohol chain.
This compound shares the piperidine ring and a substituted benzyl group with ifenprodil. However, the placement of the benzyl group at the 3-position of the piperidine ring, as opposed to the 4-position in ifenprodil, is a significant structural difference. Furthermore, it lacks the second aromatic ring and the hydroxyl group that are critical for ifenprodil's high-affinity binding. The methoxy group on the benzyl ring of this compound is an electron-donating group, which could influence its electronic properties and binding interactions.
Based on the structure-activity relationships of ifenprodil and related compounds, it is plausible that this compound may possess some activity at NMDA receptors, but likely with significantly lower potency and potentially different selectivity compared to ifenprodil. The absence of the second aromatic ring and the hydroxyl group, both crucial for ifenprodil's interaction with the GluN1/GluN2B interface, suggests that its binding affinity would be substantially reduced.
Experimental Protocols
Detailed methodologies for key experiments used to characterize NMDA receptor antagonists are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for the NMDA receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant NMDA receptors in an appropriate buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ifenprodil).
-
Competition: Add varying concentrations of the test compound (e.g., this compound or unlabeled ifenprodil).
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the effect of a compound on the function of ion channels, such as the NMDA receptor, expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) into the oocytes.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Agonist Application: Perfuse the oocyte with a solution containing NMDA and glycine to elicit a current.
-
Antagonist Application: Co-apply the test compound with the agonists at various concentrations.
-
Data Analysis: Measure the inhibition of the NMDA-induced current by the test compound to determine its IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and the workflow of a typical radioligand binding assay.
Caption: NMDA Receptor Signaling Pathway.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-(4-Methoxybenzyl)piperidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, 3-(4-methoxybenzyl)piperidine serves as a versatile building block for developing compounds targeting the central nervous system, particularly in the context of neurological and psychiatric disorders.[1][2][3] This guide provides a comparative analysis of the biological activity of this compound and its analogs, with a focus on their interactions with the dopamine D4 receptor, a key target in the treatment of conditions like Parkinson's disease and schizophrenia. The information presented herein is supported by experimental data from various studies to aid researchers in understanding the structure-activity relationships (SAR) and to guide future drug discovery efforts.
Dopamine D4 Receptor Antagonism: A Primary Target
A significant body of research has focused on modifying the this compound scaffold to develop potent and selective antagonists for the dopamine D4 receptor (D4R).[4][5] These antagonists are of interest for their potential therapeutic effects, including the mitigation of L-DOPA-induced dyskinesias in Parkinson's disease.[4][5]
Comparative Binding Affinities of Analogs
The following table summarizes the in vitro binding affinities (Ki values) of various analogs of this compound for the human dopamine D4 receptor. These studies highlight how structural modifications, such as fluorination and substitution on the benzyl and phenoxy moieties, significantly impact binding potency.
| Compound ID | Modification from Core Scaffold | Dopamine D4 Receptor Ki (nM) | Reference |
| Series 1: 3,3-Difluoropiperidine Analogs | |||
| 7d | 3,3-difluoro; 3-fluorophenyl ether | Significant loss of potency | [4] |
| 7e | 3,3-difluoro; 4-methyl addition | Inactive | [4] |
| Series 2: 4,4-Difluoropiperidine Analogs | |||
| 8b | 4,4-difluoro; 3,4-difluorophenyl ether | 5.5 | [4] |
| 8c | 4,4-difluoro; 3-methylphenyl ether | 13 | [4] |
| 8d | 4,4-difluoro; 4-chlorophenyl ether | 53 | [4] |
| 8e | 4,4-difluoro; phenyl ether (no 4-fluoro) | 27 | [4] |
| 8f | 4,4-difluoro; 3-fluoro-4-methylphenyl ether | 72 | [4] |
| Series 3: Imidazo[1,5-a]pyrimidine Analogs | |||
| 9s | 4,4-difluoro; 5-N-methylindazole; 4-fluorophenoxy | 1.0 | [4] |
| 9t | 4,4-difluoro; 5-N-methylindazole; 3-fluorophenoxy | 3.0 | [4] |
| Series 4: Imidazo[1,2-b]pyridazine Analogs | |||
| 9cc | 4,4-difluoro; 6-chloro-2-imidazo[1,2-b]pyridazine; 3,4-difluorophenyl | 2.6 | [4] |
| 9dd | 4,4-difluoro; 6-chloro-2-imidazo[1,2-b]pyridazine; 3-fluorophenyl | 5.5 | [4] |
Experimental Protocols
Dopamine D4 Receptor Binding Assay
The binding affinity of the compounds for the dopamine D4 receptor is typically determined through a competitive inhibition radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Competitive Binding Assay: The cell membranes are incubated with a specific radioligand, such as [3H]N-methylspiperone, and varying concentrations of the test compounds.
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the biological context of these compounds, the following diagrams are provided.
Caption: Workflow for Dopamine D4 Receptor Binding Assay.
Caption: Simplified Dopamine D4 Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Insights
The data presented reveals several key SAR trends for D4 receptor antagonists based on the this compound scaffold:
-
Fluorination of the Piperidine Ring: The position of fluorine atoms on the piperidine ring is critical for activity. 4,4-difluoropiperidine analogs generally exhibit higher potency compared to their 3,3-difluoro counterparts. This may be attributed to the influence of fluorine on the basicity of the piperidine nitrogen.[4]
-
Substitution on the Phenyl Ether Moiety: The nature and position of substituents on the phenyl ether group significantly modulate binding affinity. For instance, a 3,4-difluorophenyl group (as in compound 8b) and a 3-methylphenyl group (as in compound 8c) are well-tolerated and lead to potent compounds.[4]
-
Heterocyclic Replacements: Replacing the phenyl ether with various heterocyclic systems can either enhance or diminish binding. The introduction of N-methylindazole and imidazo[1,2-b]pyridazine scaffolds (series 3 and 4) resulted in compounds with nanomolar and even sub-nanomolar Ki values.[4]
Other Biological Activities
While a significant portion of the research focuses on D4 receptor antagonism, analogs of this compound have been investigated for other biological activities. The piperidine core is known to interact with various neurotransmitter systems, making it a valuable scaffold in the development of drugs for a range of neurological disorders, including anxiety and depression.[1] For example, some piperidine derivatives have been explored as µ opioid receptor agonists and as tyrosinase inhibitors.[6][7] The specific biological activities are highly dependent on the nature of the substituents on the piperidine ring and the benzyl moiety.
Conclusion
The this compound scaffold represents a privileged structure in the design of centrally acting agents. The comparative analysis of its analogs demonstrates that subtle structural modifications can lead to significant changes in biological activity, particularly in binding affinity for the dopamine D4 receptor. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design of novel and more potent therapeutic agents for neurological disorders. Future studies could further explore the selectivity profiles of these compounds against other dopamine receptor subtypes and other CNS targets to fully elucidate their therapeutic potential and potential off-target effects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalytic systems for piperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals, making its efficient and selective synthesis a critical endeavor in modern organic chemistry.[1][2] The development of novel catalytic systems has revolutionized the approaches to constructing this saturated heterocycle, offering diverse pathways with varying degrees of efficacy, selectivity, and substrate scope. This guide provides an objective comparison of different catalytic systems for piperidine synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for piperidine synthesis is a crucial decision that influences yield, stereoselectivity, functional group tolerance, and reaction conditions. The following table summarizes the performance of key catalytic systems, providing a comparative overview of their efficacy.
| Catalytic System | Catalyst Example | Substrate Scope | Typical Conditions | Yield (%) | Enantioselectivity (ee%) / Diastereoselectivity (dr) | Key Advantages | Limitations |
| Heterogeneous Hydrogenation | 5% Rh/C | Pyridines | 80 °C, 5 atm H₂ | High | N/A | High efficiency, catalyst recyclability, suitable for industrial scale.[2] | Often requires high pressure and temperature, potential for catalyst poisoning.[2] |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | Room Temp, 50-70 bar H₂ | 82-96 | N/A | Effective for various substituted pyridines.[3] | High pressure required.[3] | |
| Pd/C | Pyridinecarbonitriles | 30 °C, 6 bar H₂ | up to 99 | N/A | High chemoselectivity for nitrile group hydrogenation.[4] | Requires acidic additives for ring hydrogenation.[4] | |
| Homogeneous Hydrogenation | [Ir(cod)Cl]₂ / (S)-MeO-BIPHEP | Activated Pyridines | 50 °C, 50 atm H₂ | up to 99 | up to 99% ee | High enantioselectivity for activated pyridines.[5] | Requires pre-activation of the pyridine ring.[5] |
| Iridium(III) Complex | Functionalized Pyridines | Mild Conditions | High | N/A | Excellent chemoselectivity, tolerates sensitive functional groups (nitro, azido, bromo, etc.).[6] | Catalyst can be complex to synthesize. | |
| Asymmetric Synthesis | [Rh(cod)(OH)]₂ / (S)-SEGPHOS | Pyridine & Arylboronic Acids | 70 °C | 81 | 96% ee | Access to enantioenriched 3-substituted piperidines.[7][8] | Multi-step process.[7][8] |
| Chiral Phosphepine | Imines & Allenes | Room Temp | Good | High | [4+2] annulation for functionalized piperidines.[9] | Limited to specific substrate classes.[9] | |
| Organocatalysis | L-proline | Δ¹-Piperideine & Ketones | Room Temp | Good | up to 97% ee | Metal-free, biomimetic approach.[10] | Substrate scope can be limited.[10] |
| Biocatalysis | Amine Oxidase / Ene-Imine Reductase | N-substituted Tetrahydropyridines | 37 °C | High | High | Chemo-enzymatic cascade for stereodefined piperidines.[11] | Requires specific enzymes and biological setups.[11] |
| Immobilized Lipase (CALB) | Benzaldehyde, Aniline, Acetoacetate | Room Temp | up to 91 | N/A | Reusable catalyst, mild conditions, multicomponent reaction.[12] | Primarily for specific multicomponent reactions.[12] |
Experimental Protocols
Representative Protocol: Heterogeneous Hydrogenation of Pyridine using Platinum(IV) Oxide (Adams' Catalyst)
This protocol details a standard laboratory procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using a heterogeneous catalyst.[1][3]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (e.g., 5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: A simplified catalytic cycle for the iridium-catalyzed ionic hydrogenation of pyridine.
Caption: General experimental workflow for the catalytic hydrogenation of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Validation of 3-(4-Methoxybenzyl)piperidine Synthesis: A Comparative Guide
For Immediate Release
Executive Summary
The successful synthesis of 3-(4-Methoxybenzyl)piperidine requires rigorous characterization to confirm its identity and purity, and to distinguish it from potential isomers and byproducts. This guide outlines the expected outcomes from key spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the target compound. For comparative purposes, predicted data for a potential isomeric impurity, 4-(4-Methoxybenzyl)piperidine, is also presented. Detailed experimental protocols are provided to ensure accurate and reproducible data acquisition.
Data Presentation: Comparative Spectroscopic Analysis
The following tables summarize the predicted spectroscopic data for this compound and its 4-isomer. These values serve as a benchmark for experimental results.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 4-(4-Methoxybenzyl)piperidine (Predicted) | Key Differentiator |
| Methoxy Protons (-OCH₃) | ~3.80 ppm (s, 3H) | ~3.79 ppm (s, 3H) | Minimal difference expected. |
| Aromatic Protons (p-substituted) | ~7.10 ppm (d, J=8.5 Hz, 2H), ~6.85 ppm (d, J=8.5 Hz, 2H) | ~7.08 ppm (d, J=8.5 Hz, 2H), ~6.83 ppm (d, J=8.5 Hz, 2H) | Subtle shifts, but coupling pattern is key. |
| Benzylic Protons (-CH₂-Ar) | ~2.55 ppm (d, J=7.0 Hz, 2H) | ~2.48 ppm (d, J=7.0 Hz, 2H) | The chemical shift and multiplicity will be sensitive to the substitution pattern on the piperidine ring. |
| Piperidine Protons | ~1.5-3.1 ppm (m, 9H) | ~1.4-2.9 ppm (m, 9H) | The complexity and specific shifts of these multiplets are the most significant point of differentiation. The 3-substituted isomer will show a more complex pattern than the more symmetric 4-substituted isomer. |
| N-H Proton | Broad singlet, variable chemical shift | Broad singlet, variable chemical shift | Presence confirms a secondary amine. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 4-(4-Methoxybenzyl)piperidine (Predicted) | Key Differentiator |
| Methoxy Carbon (-OCH₃) | ~55.2 ppm | ~55.2 ppm | Identical. |
| Aromatic Carbons | ~158.0 (C-O), ~132.5 (C-C), ~129.8 (CH x2), ~113.8 (CH x2) | ~157.9 (C-O), ~133.0 (C-C), ~129.5 (CH x2), ~113.7 (CH x2) | Minor shifts expected. |
| Benzylic Carbon (-CH₂-Ar) | ~40.5 ppm | ~42.0 ppm | The chemical shift will differ due to the position on the piperidine ring. |
| Piperidine Carbons | ~54.0 (C2), ~46.5 (C6), ~38.0 (C3), ~31.0 (C4), ~25.0 (C5) | ~46.0 (C2, C6), ~41.0 (C4), ~34.0 (C3, C5) | The number and chemical shifts of the piperidine carbons are the most reliable indicators for distinguishing between the 3- and 4-isomers. The 4-isomer will show fewer signals due to symmetry. |
Table 3: Predicted Infrared (IR) Absorption Data (KBr Pellet)
| Vibrational Mode | This compound (Predicted) | 4-(4-Methoxybenzyl)piperidine (Predicted) | Key Differentiator |
| N-H Stretch | ~3300-3400 cm⁻¹ (broad) | ~3300-3400 cm⁻¹ (broad) | Confirms secondary amine. |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2800-3000 cm⁻¹ | ~2800-3000 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~1610, 1510 cm⁻¹ | ~1610, 1510 cm⁻¹ | |
| C-O Stretch (Aryl Ether) | ~1245 cm⁻¹ (strong) | ~1245 cm⁻¹ (strong) | |
| C-N Stretch | ~1100-1200 cm⁻¹ | ~1100-1200 cm⁻¹ | |
| Out-of-plane bend (p-subst.) | ~830 cm⁻¹ | ~830 cm⁻¹ | Confirms para-substitution on the aromatic ring. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Parameter | This compound (Predicted) | 4-(4-Methoxybenzyl)piperidine (Predicted) | Key Differentiator |
| Molecular Ion [M]⁺ | m/z 205 | m/z 205 | Identical molecular weight. |
| Base Peak | m/z 121 (methoxybenzyl fragment) | m/z 121 (methoxybenzyl fragment) | Likely the same for both isomers. |
| Key Fragmentation | m/z 98 (piperidine ring fragment after benzylic cleavage) | m/z 98 (piperidine ring fragment after benzylic cleavage) | The fragmentation pattern of the piperidine ring itself upon further fragmentation might show subtle differences, which would require high-resolution mass spectrometry to discern. |
Experimental Protocols
To obtain high-quality data for comparison with the predicted values, the following experimental protocols are recommended.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the pure KBr pellet.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Use a direct insertion probe or gas chromatography (GC-MS) for sample introduction.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Mandatory Visualizations
The following diagrams illustrate the workflow for synthesis validation and the logical process of spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical relationship of spectroscopic methods for structural confirmation.
Head-to-Head Comparison of 3-(4-Methoxybenzyl)piperidine Derivatives at Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the performance of 3-(4-methoxybenzyl)piperidine derivatives at dopamine receptors. The data presented herein is based on published experimental findings for structurally related analogs, specifically N-(3-fluoro-4-methoxybenzyl)-3-(phenoxymethyl)piperidine derivatives, which provide valuable insights into the structure-activity relationships (SAR) at these receptors. The primary focus of the available literature is on the dopamine D4 receptor, with selectivity data provided against other dopamine receptor subtypes.
Data Presentation
The following tables summarize the quantitative binding affinity data (Ki in nM) of various 3-(phenoxymethyl)piperidine derivatives at the human dopamine D4 receptor. These compounds share a common N-(3-fluoro-4-methoxybenzyl)piperidine core, with variations in the phenoxymethyl group at the 3-position of the piperidine ring. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki) of 3,3-Difluoro-3-(phenoxymethyl)piperidine Derivatives at the Dopamine D4 Receptor [1][2]
| Compound | R Group (Phenoxy Substitution) | Dopamine D4 Receptor Ki (nM) |
| 7a | 4-Fluoro | 140-320 |
| 7b | 3,4-Difluoro | 140-320 |
| 7c | 4-Fluoro-3-methyl | 140-320 |
Table 2: Binding Affinity (Ki) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives at the Dopamine D4 Receptor [1][2]
| Compound | R Group (Phenoxy Substitution) | Dopamine D4 Receptor Ki (nM) |
| 8a | 4-Fluoro | Similar to 7a |
| 8b | 3,4-Difluoro | 5.5 |
| 8c | 3-Methyl | 13 |
| 8d | 4-Chloro | 53 |
| 8e | Unsubstituted | 27 |
| 9j | 4-Cyano | 1.7 |
| 9k | 3,4-Difluoro | 2.7 |
| 9l | 4-Fluoro-3-methyl | 6.5 |
| 9m | 4-Cyano-3-fluoro | 21 |
| 9n | 3,4-Difluoro (with 2-imidazo[1,2-a]pyridine southern scaffold) | 46.8 |
| 9p | 4-Fluoro (with 2-imidazo[1,2-a]pyridine southern scaffold) | 73 |
| 9o | 3-Fluoro (with 2-imidazo[1,2-a]pyridine southern scaffold) | 85 |
| 9cc | 3,4-Difluoro (with 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold) | 2.6 |
| 9dd | 3-Fluoro (with 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold) | 5.5 |
| 9ee | 4-Cyano-3-phenyl (with 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold) | 16.4 |
| 9ff | 3-Cyano (with 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold) | 35 |
| 14a | Data not specified in detail, but noted as having exceptional binding affinity | 0.3 |
One of the most potent compounds identified is 14a , which demonstrates a Ki of 0.3 nM for the D4 receptor and exhibits over 2000-fold selectivity against D1, D2, D3, and D5 receptors[1][2].
Experimental Protocols
The binding affinity data presented above was determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay for Dopamine Receptors
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (e.g., D4) are cultured and harvested.
-
The cells are washed with an ice-cold buffer, such as phosphate-buffered saline (PBS).
-
Cell pellets are homogenized in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) using a Dounce homogenizer or a polytron.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed volume of the prepared cell membranes (e.g., 3-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]N-methylspiperone for D4 receptors).
-
A range of concentrations of the unlabeled test compound (the this compound derivative).
-
-
To determine non-specific binding, a high concentration of a known dopamine receptor antagonist (e.g., haloperidol) is added to a set of control wells.
-
The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.[3]
3. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with an ice-cold wash buffer to remove any unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.[3][4]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizations
Dopamine D2-like Receptor Signaling Pathway
The majority of the presented data focuses on the D4 receptor, which is a member of the D2-like family of dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.
Caption: Dopamine D2-like receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Serotonin Transporter Affinity: A Comparative Guide to 3-(4-Methoxybenzyl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of SERT Binding Affinity
The following table summarizes the in vitro binding affinities of a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine analogs for the human serotonin transporter (SERT). The data is derived from a study by Rossi et al. (2007) and provides valuable insights into the impact of substitutions on the aryl moiety on SERT binding.[1] The affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
| Compound ID | Aryl Group (Ar) | SERT Ki (nM) |
| 1 | Phenyl | 2.5 |
| 2 | 4-Fluorophenyl | 15 |
| 3 | 4-Chlorophenyl | 8 |
| 4 | 4-Methylphenyl | 45 |
| Fluoxetine | (Reference) | 1.2 |
Data sourced from Rossi et al., J Pharm Pharmacol, 2007.[1]
Key Observations from the SAR Data:
-
The nature of the substituent on the aryl ring significantly influences the binding affinity for SERT.
-
An unsubstituted phenyl ring (Compound 1 ) demonstrates the highest affinity within this analog series, comparable to the reference compound fluoxetine.[1]
-
Introduction of a halogen at the 4-position of the phenyl ring (Compounds 2 and 3 ) results in a slight decrease in affinity compared to the unsubstituted analog.[1]
-
The presence of a methyl group at the 4-position (Compound 4 ) leads to a more pronounced reduction in binding affinity, suggesting that steric bulk in this region may be detrimental to the interaction with the SERT binding pocket.[1]
Experimental Protocols
The determination of binding affinity for the serotonin transporter is a critical step in the evaluation of novel chemical entities. A widely accepted and robust method is the radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for SERT Affinity
This protocol describes a standard procedure for determining the binding affinity of test compounds to the serotonin transporter using [3H]paroxetine, a high-affinity radioligand for SERT.[1][2][3][4]
Materials:
-
Membrane Preparation: Membranes prepared from cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or from brain tissue (e.g., rat cerebral cortex).[1][2]
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine or unlabeled paroxetine) to determine non-specific binding.[1]
-
Test Compounds: The 3-(4-methoxybenzyl)piperidine analogs or other compounds to be tested.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts such as NaCl and KCl.[1]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
-
Scintillation Cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the reference compound (e.g., fluoxetine) in the assay buffer.
-
Dilute the membrane preparation in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise ratio.
-
Dilute [3H]paroxetine in the assay buffer to a final concentration typically at or below its Kd value (e.g., 0.1-0.3 nM).[2][3]
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add assay buffer, diluted [3H]paroxetine, and the membrane preparation to the wells.
-
Non-specific Binding: Add the non-specific binding control (e.g., 10 µM fluoxetine), diluted [3H]paroxetine, and the membrane preparation to the wells.
-
Test Compound Wells: Add the various concentrations of the test compounds, diluted [3H]paroxetine, and the membrane preparation to the wells.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of SERT, the following diagrams are provided.
Caption: Experimental workflow for a competitive radioligand binding assay to determine SERT affinity.
Caption: The role of the serotonin transporter (SERT) in the synapse and the inhibitory action of piperidine analogs.
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]paroxetine binding to rat cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]paroxetine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]paroxetine binding in rat frontal cortex strongly correlates with [3H]5-HT uptake: effect of administration of various antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 3-(4-Methoxybenzyl)piperidine and Structurally Related CNS Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-(4-Methoxybenzyl)piperidine against a panel of central nervous system (CNS) receptors. Due to the limited publicly available data for this compound, this document utilizes data from well-characterized piperidine-containing CNS drugs—Donepezil, Haloperidol, and Clozapine—as surrogates to illustrate a comprehensive cross-reactivity profile. This approach provides a framework for understanding the potential off-target interactions of novel piperidine-based compounds. The data presented is intended to guide researchers in designing and interpreting their own cross-reactivity studies.
Introduction to Cross-Reactivity Profiling
In CNS drug discovery, understanding the interaction of a lead compound with a wide array of receptors is critical for predicting its therapeutic efficacy and potential side-effect profile. Piperidine moieties are common scaffolds in CNS-active drugs. While often designed for a specific primary target, these compounds can exhibit off-target binding to other receptors, leading to a complex pharmacological profile. Cross-reactivity profiling, therefore, is an essential step in preclinical drug development.
This guide focuses on the comparative binding affinities of three established piperidine-containing drugs at dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.
Comparative Binding Affinity Profiles
The binding affinities (Ki, nM) of Donepezil, Haloperidol, and Clozapine for a range of CNS receptors are summarized in the tables below. Lower Ki values indicate higher binding affinity.
Dopaminergic Receptor Binding Profile
| Receptor | Donepezil (Ki, nM) | Haloperidol (Ki, nM) | Clozapapine (Ki, nM) |
| D1 | No significant affinity | 45 | >1000 |
| D2 | No significant affinity | 0.89 | 16-68% occupancy at therapeutic doses |
| D3 | No significant affinity | - | - |
| D4 | No significant affinity | - | High Affinity |
| D5 | No significant affinity | - | - |
Serotonergic Receptor Binding Profile
| Receptor | Donepezil (Ki, nM) | Haloperidol (Ki, nM) | Clozapapine (Ki, nM) |
| 5-HT1A | - | - | - |
| 5-HT2A | - | - | 5.4 |
| 5-HT2C | - | - | 9.4 |
| 5-HT3 | - | - | - |
| 5-HT6 | - | - | 4 |
| 5-HT7 | - | - | 6.3 |
Adrenergic Receptor Binding Profile
| Receptor | Donepezil (Ki, nM) | Haloperidol (Ki, nM) | Clozapapine (Ki, nM) |
| α1A | - | 1.6 | 1.6 |
| α1B | - | - | - |
| α2A | - | - | - |
| β1 | No significant affinity | - | - |
| β2 | No significant affinity | - | - |
Histaminergic and Muscarinic Receptor Binding Profile
| Receptor | Donepezil (Ki, nM) | Haloperidol (Ki, nM) | Clozapapine (Ki, nM) |
| H1 | - | - | 1.1 |
| H2 | - | - | - |
| H3 | - | - | - |
| M1 | - | - | 6.2 |
| M2 | - | - | - |
| M3 | - | - | - |
| M4 | - | - | - |
| M5 | - | - | - |
Data for Donepezil, Haloperidol, and Clozapine are compiled from various public sources and are intended for comparative purposes. Specific values may vary between studies.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are representative of standard industry practices for determining receptor binding affinity and functional activity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test compound (this compound or comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Measurement for Gs and Gi-Coupled Receptors
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
General Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels. These changes in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
Materials:
-
Cells stably expressing the Gs or Gi-coupled receptor of interest.
-
Test compound.
-
Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays).
-
Reference agonist and antagonist for the target receptor.
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).
-
Plate reader capable of detecting the assay signal (e.g., a fluorescence reader for HTRF).
Procedure for Gs-Coupled Receptor (Agonist Mode):
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a concentration-response curve and determine the EC50 value.
Procedure for Gi-Coupled Receptor (Antagonist Mode):
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compound (antagonist).
-
Add the test compound to the cells and pre-incubate for a specified time.
-
Add a fixed concentration of a known agonist for the receptor, along with forskolin, to stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Generate a concentration-response curve for the antagonist and determine the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Gi-coupled Dopamine D2 receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Gq-coupled Serotonin 5-HT2A receptor.
General Experimental Workflow for CNS Receptor Cross-Reactivity Profiling
Caption: General workflow for determining the cross-reactivity profile of a test compound.
Comparative Analysis of 3-Substituted vs. 4-Substituted Benzylpiperidines: A Guide to Potency and Selectivity
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. The benzylpiperidine moiety is a common feature in a multitude of centrally acting agents. The seemingly subtle shift of a substituent on the benzyl ring, from the 3-position to the 4-position, can profoundly impact a compound's potency and selectivity for its biological target. This guide provides a comparative analysis of 3- and 4-substituted benzylpiperidines, supported by experimental data and protocols, to illuminate these critical SAR nuances.
This guide synthesizes findings from multiple studies to offer a comparative overview of how substitution patterns on the benzyl ring of benzylpiperidine derivatives influence their interaction with various key biological targets, including monoamine transporters, opioid receptors, and dopamine receptors.
Monoamine Transporter Affinity
A study on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines revealed that substituents on the N-benzyl side chain significantly influence affinities and selectivities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While this study focused on ortho and meta (3-position) substitutions, it highlights the sensitivity of transporter affinity to the placement of substituents on the benzyl ring. Several compounds demonstrated affinity for the DAT in the low nanomolar range and exhibited a wide spectrum of SERT/DAT selectivity ratios with minimal affinity for the NET.[1][2][3]
The unsubstituted parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine over serotonin. Its efficacy as a releaser is quantified by the following EC50 values: 41.4 nM for norepinephrine (NE), 109 nM for dopamine (DA), and 5,246 nM for serotonin (5-HT).[4] This inherent selectivity provides a baseline for understanding the effects of adding substituents to the benzyl ring.
Opioid and Sigma Receptor Modulation
Benzylpiperidine derivatives have been explored as ligands for opioid and sigma receptors, with the goal of developing potent analgesics with reduced side effects. In one study, a series of thirty benzylpiperidine derivatives were synthesized and evaluated as dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands. The most promising compound from this series demonstrated high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM), leading to potent antinociceptive effects in various pain models.[5] While a direct comparison of 3- versus 4-substituted analogs was not the primary focus, the study underscores the potential of the benzylpiperidine scaffold in achieving dual receptor modulation.
Further research into 4-substituted piperidines has aimed to develop balanced MOR agonist/δ-opioid receptor (DOR) antagonist ligands. The synthesized analogs in this study displayed a broad range of binding affinities for MOR (Ki from 0.29 nM to 29 nM) and DOR (Ki from 6.6 nM to 150 nM).[6]
Dopamine D4 Receptor Antagonism
The discovery of 3- and 4-benzyloxypiperidine scaffolds as potent and selective dopamine D4 receptor (D4R) antagonists further illustrates the importance of the benzyl moiety's substitution pattern. In this research, various substitutions on the benzyl group were explored. For instance, a 3-fluorobenzyl substituent on the 3-O-benzylpiperidine core showed good activity (Ki = 205.9 nM) and selectivity against other dopamine receptor subtypes.[7] Interestingly, within the 4-oxopiperidine series, a 4-fluorobenzyl N-substituent was found to be active.[7] The study also highlighted that all 3-O-benzyl derivatives, regardless of the N-substitution, were selective for the D4 receptor.[7]
Data Summary
The following tables summarize the quantitative data on the potency of representative 3- and 4-substituted benzylpiperidine derivatives.
| Compound Class | Substitution Pattern | Target | Potency (Ki/EC50) | Reference |
| Monoamine Releasing Agent | 4-Benzyl (unsubstituted) | NE Transporter | 41.4 nM (EC50) | [4] |
| DA Transporter | 109 nM (EC50) | [4] | ||
| 5-HT Transporter | 5,246 nM (EC50) | [4] | ||
| Dual MOR/σ1R Ligand | Benzylpiperidine Derivative | MOR | 56.4 nM (Ki) | [5] |
| σ1R | 11.0 nM (Ki) | [5] | ||
| MOR/DOR Ligand | 4-Substituted Piperidine | MOR | 0.29 - 29 nM (Ki) | [6] |
| DOR | 6.6 - 150 nM (Ki) | [6] | ||
| D4R Antagonist | 3-O-(3-Fluorobenzyl)piperidine | D4R | 205.9 nM (Ki) | [7] |
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
Affinities for DAT, SERT, and NET are typically determined using radioligand binding assays with membrane preparations from cells expressing the respective transporters. For instance, competitive displacement of a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET) by the test compounds is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Opioid Receptor Binding Assays
Opioid receptor binding affinities are determined through competitive displacement of a non-selective radiolabeled opioid ligand, such as [3H]diprenorphine, from membrane preparations containing opioid receptors. The assay mixture, containing the membrane suspension, [3H]diprenorphine, and varying concentrations of the test compound, is incubated to reach equilibrium. The radioactivity is then measured to determine the extent of displacement and calculate the Ki values.[6]
Dopamine D4 Receptor Binding Assay
The affinity for the D4 receptor is assessed using a radioligand binding assay with membranes from cells stably expressing the human D4 receptor. [3H]spiperone is commonly used as the radioligand. The assay measures the ability of the test compounds to displace the radioligand, and the resulting data is used to calculate the Ki. Selectivity is determined by performing similar assays for other dopamine receptor subtypes (D1, D2, D3, and D5).
Visualizing Experimental Workflow and Signaling
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Generalized GPCR signaling cascade.
References
- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-(4-Methoxybenzyl)piperidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Methoxybenzyl)piperidine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards associated with piperidine and its derivatives.
Hazard Assessment and Safety Principles
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound in any form.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][5] | Protects eyes from splashes and potential vapors.[2] Contact lenses should not be worn as they can absorb irritants.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374 standard).[2][5][6] A disposable lab coat or a PVC apron should be worn.[2] | Provides a barrier against dermal absorption.[2] Regularly inspect gloves for any signs of degradation.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if there is a risk of vapor or aerosol formation, or if working outside of a certified chemical fume hood.[2][4] | Prevents inhalation of potentially harmful vapors.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Avoid all personal contact, including inhalation and skin and eye contact.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[4]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][7]
-
-
Decontamination :
-
Upon completion of work, thoroughly wash hands and any exposed skin with soap and water.[6]
-
Decontaminate the work surface with a suitable solvent and cleaning agent.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste.
-
Waste Segregation :
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Solid waste, including contaminated gloves, wipes, and disposable lab coats, should be placed in a separate, clearly labeled hazardous waste bag or container.
-
-
Storage of Waste :
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure all waste containers are clearly labeled with the full chemical name and appropriate hazard symbols.
-
-
Final Disposal :
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
In case of ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[4]
-
In case of a spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a suitable container for disposal.[4]
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
